Pomalidomide-PEG2-acetic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H21N3O8 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H21N3O8/c23-14-5-4-13(17(26)21-14)22-18(27)11-2-1-3-12(16(11)19(22)28)20-6-7-29-8-9-30-10-15(24)25/h1-3,13,20H,4-10H2,(H,24,25)(H,21,23,26) |
Clave InChI |
CEMIVVHSBQBALX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Pomalidomide-PEG2-acetic acid: An In-depth Technical Guide to its Properties as an E3 Ligase Ligand for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on Pomalidomide-PEG2-acetic acid, a derivative that incorporates a two-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This functionalization provides a crucial building block for the synthesis of PROTACs, enabling the conjugation of a target protein binder. While specific quantitative data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of the well-established properties of pomalidomide as a CRBN ligand, the critical role of the PEG linker in PROTAC design, and detailed experimental protocols for the characterization of PROTACs synthesized using this E3 ligase ligand-linker conjugate.
Introduction to Pomalidomide and PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2] A PROTAC consists of three components: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
Pomalidomide is a second-generation immunomodulatory drug (IMiD) that has been repurposed as a highly effective E3 ligase ligand for PROTACs. It binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This interaction is leveraged in PROTAC design to recruit the CRBN E3 ligase to a specific protein of interest for targeted degradation. The amino group on the phthalimide ring of pomalidomide provides a convenient attachment point for the linker, allowing for the synthesis of a diverse range of PROTAC molecules.[3]
This compound: Structure and Function
This compound is a conjugate molecule comprising three key features:
-
Pomalidomide: The core E3 ligase ligand that binds to CRBN.
-
PEG2 Linker: A two-unit polyethylene glycol chain. PEG linkers are commonly used in PROTAC design to enhance solubility and provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4]
-
Acetic Acid: A terminal carboxylic acid group that serves as a versatile chemical handle for conjugation to a target protein ligand, typically through an amide bond formation.
The structure of this compound is designed to streamline the synthesis of PROTACs. The carboxylic acid moiety allows for straightforward coupling reactions with amine-functionalized target protein binders.
Quantitative Data: Pomalidomide as a CRBN Ligand
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | Not specified in search results |
Note: The binding affinity of the final PROTAC molecule to CRBN can be influenced by the attached linker and target protein ligand.
The Role of the PEG Linker in PROTAC Efficacy
The linker is a critical determinant of a PROTAC's degradation efficacy.[1] Its length, composition, and attachment point can significantly impact the stability of the ternary complex and the overall degradation activity. PEG linkers, such as the PEG2 moiety in this compound, are frequently employed due to their ability to improve the solubility and permeability of the resulting PROTAC.[4]
The following table provides illustrative data from published studies on other pomalidomide-based PROTACs, demonstrating the influence of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 2: Illustrative Degradation Performance of Pomalidomide-Based PROTACs with Different Linkers
| PROTAC Name | Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | BRD4 | PEG linker | ~1.8 nM | >95% | MV4;11 | [3] |
| ARV-825 | BRD4 | PEG linker | <1 nM | >95% | RS4;11 | [3] |
| MT-809 | BTK | Not Specified | 11.6 nM | Not Specified | Not Specified | [5] |
Disclaimer: The data in Table 2 is for illustrative purposes only and is derived from PROTACs with different target ligands and linker configurations than a PROTAC synthesized directly from this compound. The performance of any specific PROTAC must be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments required to characterize the properties of a PROTAC synthesized using this compound.
PROTAC Synthesis via Amide Coupling
This protocol describes the general procedure for conjugating this compound to an amine-containing target protein ligand.
Diagram 1: PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using this compound.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction vessel and magnetic stirrer
-
HPLC for purification
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-functionalized target protein ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU, 1.2 equivalents; HOBt, 1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS.
Cereblon (CRBN) Engagement Assay (NanoBRET™)
This protocol outlines a method to measure the binding of the synthesized PROTAC to CRBN within living cells.
Diagram 2: NanoBRET™ CRBN Engagement Assay Principle
Caption: Principle of the NanoBRET™ assay for measuring CRBN target engagement.
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
Fluorescent CRBN tracer
-
NanoBRET™ substrate
-
Synthesized PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CRBN fusion vector and seed them into a 96-well plate.
-
Incubate the cells for 24 hours.
-
Prepare serial dilutions of the synthesized PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
Add the fluorescent CRBN tracer to the wells.
-
Add the NanoBRET™ substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (tracer).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
Diagram 3: Western Blot Workflow for Protein Degradation
Caption: Step-by-step workflow for assessing protein degradation via Western Blot.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a valuable, ready-to-use building block for the synthesis of CRBN-recruiting PROTACs. Its pomalidomide core ensures potent engagement of the E3 ligase, while the PEG2 linker offers favorable physicochemical properties. The terminal carboxylic acid provides a straightforward handle for conjugation to a wide array of target-binding ligands. While the precise quantitative characteristics of PROTACs derived from this specific linker must be empirically determined, the established high-affinity of pomalidomide for CRBN, coupled with the proven utility of PEG linkers, makes this compound a highly promising tool for the development of novel protein degraders. The experimental protocols provided herein offer a robust framework for the synthesis and comprehensive characterization of these next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG2-acetic acid: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-acetic acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate specific disease-causing proteins. This heterobifunctional molecule consists of three key components: the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase; a di-ethylene glycol (PEG2) linker; and a terminal acetic acid group for conjugation to a target protein ligand.[1][2][3] This guide provides an in-depth overview of the structure, chemical properties, and application of this compound in the synthesis and functional validation of PROTACs.
Structure and Chemical Properties
This compound is a conjugate of the E3 ligase ligand pomalidomide and a PEG2 linker with a terminal carboxylic acid. This structure is specifically designed for the straightforward synthesis of PROTACs through the formation of a stable amide bond with an amine-functionalized protein of interest (POI) ligand.[1][2][3]
Structure:
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₃O₈ | [1][3] |
| Molecular Weight | 419.39 g/mol | [1] |
| CAS Number | 2143097-05-4 | [1][2] |
| Appearance | Light yellow to yellow solid | [1][4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis of this compound
Proposed Synthetic Workflow
Experimental Protocols
Synthesis of Pomalidomide-PEG2-tert-butyl ester
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-thalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield Pomalidomide-PEG2-tert-butyl ester.
Hydrolysis to this compound
-
Deprotection: Dissolve the Pomalidomide-PEG2-tert-butyl ester (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude this compound can then be purified.
-
Purification: Purify the final product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain highly pure this compound.
Application in PROTAC Synthesis
This compound is primarily used to synthesize PROTACs by forming an amide bond with a primary or secondary amine on the target protein ligand.
PROTAC Synthesis Workflow
Amide Coupling Protocol
-
Reaction Setup: In a dry vial under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-containing protein ligand (1.0-1.2 eq) to the activated mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude PROTAC using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action and Signaling Pathway
PROTACs synthesized from this compound function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The pomalidomide moiety binds to CRBN, bringing the E3 ligase complex into close proximity with the target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
PROTAC-Mediated Protein Degradation Pathway
Functional Validation of PROTACs
The efficacy of a newly synthesized PROTAC must be evaluated through a series of cellular assays.
Experimental Workflow for PROTAC Validation
Western Blotting for DC₅₀ and Dₘₐₓ Determination
-
Cell Culture and Treatment: Plate the desired cell line and allow for adherence. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
Quantitative Data for Exemplary Pomalidomide-Based PROTACs
The following table provides examples of degradation data for PROTACs developed using pomalidomide as the E3 ligase ligand, demonstrating the potential efficacy of this class of molecules. Note that these examples do not necessarily use the this compound linker but serve as a reference for expected performance.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 16 | EGFRWT | A549 | 32.9 | >90 | [5] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [6] |
| RC-2 | BTK | Mino | - | >90 | [7] |
| NC-1 | BTK | Mino | 2.2 | 97 | [7] |
Conclusion
This compound is a versatile and valuable tool for the development of PROTACs. Its structure allows for efficient and straightforward conjugation to a wide variety of protein ligands, and the incorporated PEG linker can improve the physicochemical properties of the resulting PROTAC. This technical guide provides a comprehensive overview of its properties, synthesis, and application, serving as a resource for researchers in the field of targeted protein degradation.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide(19171-19-8) 1H NMR [m.chemicalbook.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide: A Technical Guide to its Core Role in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD), a chemical analog of thalidomide, with significant therapeutic application in treating multiple myeloma. Its mechanism of action is centered on its function as a "molecular glue," a pioneering concept in the field of targeted protein degradation (TPD). Unlike traditional inhibitors that block a protein's function, pomalidomide hijacks the cell's own ubiquitin-proteasome system to induce the selective degradation of specific target proteins. This technical guide provides an in-depth overview of pomalidomide's mechanism, its role in modulating E3 ubiquitin ligase specificity, the downstream cellular consequences, and its foundational application in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: A Molecular Glue for the Ubiquitin-Proteasome System
Pomalidomide functions by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which is responsible for marking substrate proteins with ubiquitin for subsequent degradation by the 26S proteasome.
The binding of pomalidomide to a specific pocket in CRBN induces a conformational change in the substrate-binding surface. This altered surface gains the ability to recognize and bind proteins that are not endogenous substrates of CRBN. These newly recruited proteins are termed "neosubstrates." The primary neosubstrates for pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Once Ikaros and Aiolos are brought into proximity with the E3 ligase complex, they are polyubiquitinated. This ubiquitination serves as a molecular tag, marking them for recognition and degradation by the proteasome, effectively eliminating them from the cell.[1][2][3] This targeted degradation is the primary driver of pomalidomide's therapeutic effects.[4][5]
Caption: Pomalidomide acts as a molecular glue, binding CRBN to recruit IKZF1/3 for degradation.
Downstream Signaling Pathways
The degradation of Ikaros and Aiolos initiates a cascade of downstream events that account for pomalidomide's anti-myeloma and immunomodulatory activities.
-
Anti-proliferative Effects: Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells.[5] Their degradation leads to the sequential downregulation of key oncogenic transcription factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[6] The loss of these factors induces cell cycle arrest and apoptosis in malignant plasma cells.
-
Immunomodulatory Effects: In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[4] Their degradation removes this repression, leading to increased IL-2 production.[4] This, in turn, co-stimulates T-cells and enhances the cytotoxic activity of Natural Killer (NK) cells, contributing to a more robust anti-tumor immune response.[1]
Caption: Downstream effects of pomalidomide-induced IKZF1/3 degradation in different cell types.
Quantitative Data
The efficacy of pomalidomide is underpinned by its binding affinity to CRBN and its efficiency in inducing the degradation of its neosubstrates.
Table 1: Pomalidomide Binding Affinity for Cereblon (CRBN)
| Compound | Binding Constant (Kd) | Binding Constant (IC50) | Assay Method / Context |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, TR-FRET, Cellular Extracts |
| Lenalidomide | ~178 nM | ~1.5 µM - 2 µM | Competitive Titration, TR-FRET, Cellular Extracts |
| Thalidomide | ~250 nM | >10 µM | Competitive Titration, TR-FRET, Cellular Extracts |
Note: Affinity values can vary based on the specific assay conditions and protein constructs used.
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Neosubstrate | Degradation Metric (DC50) | Max Degradation (Dmax) | Cell Line / Context |
| Aiolos (IKZF3) | 8.7 nM | >95% | MM-1S Cells |
| Ikaros (IKZF1) | Concentration-dependent | Not specified | U266 Cells, Primary T-Cells |
Note: Pomalidomide induces robust, concentration- and time-dependent degradation of Ikaros and Aiolos, with effects observable within hours of treatment.[6]
Role in PROTAC Development
The ability of pomalidomide to recruit the CRBN E3 ligase has made it a cornerstone molecule in the development of PROTACs. A PROTAC is a heterobifunctional molecule with three components:
-
A ligand for an E3 ligase (e.g., pomalidomide).
-
A ligand for a Protein of Interest (POI) , the target for degradation.
-
A chemical linker connecting the two ligands.
In this context, the pomalidomide moiety serves as the "handle" that hijacks the CRL4-CRBN complex. The other end of the PROTAC binds to the target protein, bringing it into close proximity to the E3 ligase. This induced proximity leads to the target's ubiquitination and degradation, a mechanism that can be applied to a vast range of disease-causing proteins previously considered "undruggable."[7]
Caption: Logical relationship of pomalidomide as an E3 ligase handle in a PROTAC molecule.
Experimental Protocols
Protocol 1: Cereblon Binding Assay (Competitive TR-FRET)
Principle: This homogeneous, competitive assay measures the ability of a test compound (e.g., pomalidomide) to displace a fluorescently-labeled tracer (e.g., Thalidomide-Red) from a recombinant GST-tagged CRBN protein. Binding of an anti-GST antibody labeled with a FRET donor (Europium cryptate) and the tracer to CRBN brings the donor and acceptor into proximity, generating a FRET signal. A competing compound will disrupt this interaction, causing a loss of signal.[8][9]
Materials:
-
Recombinant human GST-tagged CRBN protein.
-
Anti-GST antibody labeled with Europium cryptate (donor).
-
Thalidomide-Red (or similar fluorescent ligand) (acceptor).
-
Test compounds (e.g., pomalidomide) serially diluted.
-
Assay buffer.
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Dispense 2 µL of serially diluted test compound or vehicle control into the wells of a 384-well plate.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Prepare a detection mix containing the anti-GST-Europium cryptate antibody and the Thalidomide-Red tracer in assay buffer.
-
Dispense 4 µL of the detection mix into each well.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
Data Analysis:
-
Calculate the ratio of acceptor/donor fluorescence signals.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
Protocol 2: Protein Degradation Assay (Western Blot)
Principle: Western blotting is used to quantify the reduction in the level of a target protein (e.g., Ikaros, Aiolos) in cells following treatment with a degrader. Protein lysates are separated by size, transferred to a membrane, and probed with specific antibodies.[10]
Materials:
-
Cell line of interest (e.g., MM.1S, U266).
-
Pomalidomide or pomalidomide-based PROTAC.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer buffer/equipment.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of pomalidomide (or vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[11]
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and loading dye. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until separation is achieved.[10]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody against the target protein (e.g., anti-Ikaros) overnight at 4°C. Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Loading Control: Strip and re-probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Data Analysis:
-
Use densitometry software to quantify the band intensity for the target protein and the loading control in each lane.
-
Normalize the target protein intensity to its corresponding loading control intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the drug concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Caption: Standard experimental workflow for a Western Blot-based protein degradation assay.
Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation)
Principle: This assay confirms that the pomalidomide-induced degradation of a neosubstrate is mediated by the ubiquitin-proteasome system. The neosubstrate is immunoprecipitated from cell lysates, and the captured protein is then probed by Western blot for the presence of ubiquitin, which appears as a high-molecular-weight smear.[12]
Materials:
-
All materials for Protocol 2.
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing Lysis Buffer (containing 1% SDS) and Dilution Buffer.
-
Primary antibody for immunoprecipitation (e.g., anti-Ikaros).
-
Protein A/G agarose beads.
-
Primary antibody for detection (e.g., anti-Ubiquitin).
Procedure:
-
Cell Treatment: Treat cells with pomalidomide. Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) before pomalidomide addition. This will "trap" ubiquitinated proteins by preventing their degradation.
-
Lysis: Lyse cells in Denaturing Lysis Buffer to dissociate protein complexes. Boil and sonicate to ensure complete lysis.
-
Dilution & IP: Dilute the lysate 1:10 with Dilution Buffer to reduce the SDS concentration. Incubate the lysate with an anti-Ikaros antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-3 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot: Perform Western blotting on the eluted samples as described in Protocol 2.
-
Detection: Probe the membrane with an anti-Ubiquitin antibody. A high-molecular-weight smear or ladder of bands above the unmodified Ikaros band indicates polyubiquitination. The membrane can be stripped and re-probed with an anti-Ikaros antibody to confirm the identity of the immunoprecipitated protein.
Data Analysis:
-
Compare the intensity of the ubiquitin smear between the vehicle, pomalidomide-treated, and pomalidomide + MG132-treated samples. A significant increase in the ubiquitin signal in the pomalidomide-treated groups (especially with MG132) confirms drug-dependent ubiquitination of the target.
Conclusion
Pomalidomide's role as a molecular glue that redirects the CRL4-CRBN E3 ligase to degrade neosubstrates Ikaros and Aiolos has fundamentally advanced our understanding of targeted protein degradation. This mechanism not only explains its potent anti-myeloma and immunomodulatory effects but has also provided a validated E3 ligase handle that is now widely exploited in the design of PROTACs. The principles and protocols outlined in this guide provide a framework for researchers to investigate, quantify, and leverage the power of pomalidomide-based targeted protein degradation in drug discovery and development.
References
- 1. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced protein degradation for therapeutics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 12. benchchem.com [benchchem.com]
The Strategic Role of the PEG2 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the short PEG2 variant, have garnered significant attention for their ability to impart favorable properties. This technical guide provides a comprehensive overview of the PEG2 linker in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.
Core Principles of the PEG2 Linker in PROTACs
A PEG2 linker consists of two ethylene glycol units, offering a balance of flexibility and hydrophilicity. This seemingly simple structure plays a multifaceted role in optimizing PROTAC performance.
Physicochemical Properties: The inclusion of a PEG2 linker can significantly enhance the aqueous solubility of a PROTAC, a crucial factor for improving handling, formulation, and oral absorption.[1] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[1] This can lead to a reduction in the calculated logP (cLogP) and an increase in the topological polar surface area (TPSA), as illustrated in the tables below. While increased hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield their polar surface area, facilitating cell entry.[1]
Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex. The defined length of the PEG2 linker can provide the optimal distance and orientation between the POI and the E3 ligase for efficient ubiquitination.
Quantitative Data on PEG Linker Length and PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[1]
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl | 25 | >90 | 1.5 |
| PROTAC B | PEG2 | 15 | >95 | 1.2 |
| PROTAC C | PEG4 | 30 | >90 | 0.8 |
| PROTAC D | PEG6 | 50 | ~85 | 0.5 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
Pomalidomide-PEG2-Acetic Acid: An In-Depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-acetic acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, it incorporates the pomalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This functional handle allows for conjugation to a target protein ligand, forming a complete PROTAC molecule. The physicochemical properties of this linker-ligand conjugate, specifically its solubility and stability, are critical determinants of the final PROTAC's developability, influencing its formulation, bioavailability, and overall therapeutic efficacy.
This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Due to the limited public availability of specific quantitative data for this particular conjugate, this guide also leverages information on the parent compound, pomalidomide, and general principles of PROTAC analysis to provide a thorough understanding for researchers in the field.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃O₈ | [1][2] |
| Molecular Weight | 419.39 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 2143097-05-4 | [1][2] |
Solubility
The solubility of this compound is a crucial parameter for its handling, formulation, and in vitro/in vivo performance. The introduction of the hydrophilic PEG2-acetic acid linker is intended to improve upon the poor aqueous solubility of the parent pomalidomide molecule.[3]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain, some information has been reported by commercial suppliers. The table below summarizes the available data and provides context with data for the parent compound, pomalidomide.
| Solvent | This compound Solubility | Pomalidomide Solubility |
| DMSO | 100 mg/mL (238.44 mM) | ~15-54 mg/mL |
| Dimethylformamide (DMF) | Data not available | ~10 mg/mL |
| Ethanol | Data not available | Insoluble |
| Water | Data not available | Insoluble (~0.01 mg/mL) |
| PBS (pH 7.2) with 1:6 DMSO | Data not available | ~0.14 mg/mL |
Note: The solubility of pomalidomide can vary based on experimental conditions such as temperature and the method of determination (kinetic vs. thermodynamic).
Expected Influence of the PEG2-Acetic Acid Linker
The PEG linker is known to enhance the aqueous solubility of molecules.[4] The terminal carboxylic acid group will also contribute to solubility, particularly at pH values above its pKa, where it will be deprotonated and negatively charged. Therefore, it is anticipated that this compound will exhibit significantly greater aqueous solubility compared to pomalidomide, especially in neutral to basic aqueous buffers.
Stability
The chemical stability of this compound is critical for its storage, handling during PROTAC synthesis, and the in vivo stability of the resulting PROTAC. Degradation can lead to loss of activity and the formation of potentially toxic impurities.
Potential Degradation Pathways
Based on the structure of pomalidomide and related compounds, the following degradation pathways are of primary concern:
-
Hydrolysis: The glutarimide and phthalimide rings of the pomalidomide moiety are susceptible to hydrolysis, especially under basic conditions. The ester linkage within the PEG linker could also be a point of hydrolytic cleavage, although it is generally more stable.
-
Oxidation: The aromatic amine and other electron-rich portions of the molecule could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.
While specific stability data for this compound is limited, studies on pomalidomide have shown it to be relatively stable at high temperatures and under illumination, with some degradation observed under acidic and basic conditions.[5] The stability of pomalidomide-linker conjugates has been shown to be influenced by the point of linker attachment.[6]
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately characterizing the solubility and stability of this compound. The following sections provide representative methodologies based on established practices for small molecules and PROTACs.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., Phosphate Buffered Saline at pH 3.0, 5.0, 7.4, and 9.0; Ethanol; Methanol; Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method.
-
Calculation: Determine the concentration of the dissolved compound in the original supernatant by back-calculating from the diluted sample concentration. This value represents the thermodynamic solubility.
Kinetic Solubility Assay (High-Throughput Method)
This method provides a rapid assessment of solubility from a DMSO stock solution.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (10 mM stock in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add a fixed volume of the aqueous buffer to each well.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in turbidity indicates precipitation. The highest concentration without significant turbidity is the kinetic solubility.
-
UV-Vis Spectroscopy after Filtration/Centrifugation: Alternatively, filter or centrifuge the plate to remove precipitate. Measure the absorbance of the supernatant and calculate the concentration using a standard curve.
-
Stability Indicating HPLC Method for Forced Degradation Studies
This method is used to separate the parent compound from its degradation products.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and keep at room temperature or heat for a defined period.
-
Oxidation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating all major degradation products from the parent peak.
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Use a PDA detector to check for peak purity of the parent compound.
-
If coupled with an MS detector, identify the mass of the major degradation products to propose degradation pathways.
-
Visualizations
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Caption: Pomalidomide-based PROTAC mechanism of action.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation studies.
Conclusion
This compound is a vital component in the rational design of effective PROTAC degraders. A thorough understanding and characterization of its solubility and stability are paramount for successful drug development. While specific quantitative data for this molecule remains limited in publicly accessible literature, this guide provides a framework for its evaluation based on data from its parent compound and established analytical methodologies. The provided experimental protocols offer a starting point for researchers to generate the necessary data to inform formulation strategies, predict in vivo behavior, and ensure the overall quality and efficacy of their PROTAC candidates. As the field of targeted protein degradation continues to advance, the systematic physicochemical characterization of key building blocks like this compound will be indispensable.
References
- 1. This compound | CAS:2143097-05-4 | AxisPharm [axispharm.com]
- 2. biomedres.us [biomedres.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG2-Acetic Acid: A Technical Guide to a Key PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-PEG2-acetic acid, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a crucial building block, incorporating the E3 ubiquitin ligase-recruiting moiety, pomalidomide, connected to a two-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This guide details the discovery rationale, a plausible synthetic pathway, and the established mechanism of action for PROTACs utilizing this linker. Furthermore, it presents representative quantitative data on the efficacy of pomalidomide-based PROTACs and provides detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the necessary knowledge for the effective application of this compound in targeted protein degradation.
Discovery and Rationale for Use
This compound emerged from the rational design of PROTACs, a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its incorporation into a PROTAC directs the CRBN machinery to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
The choice of a PEG2-acetic acid linker is deliberate and addresses several critical aspects of PROTAC design:
-
Solubility and Permeability : The hydrophilic nature of the polyethylene glycol (PEG) chain can enhance the overall solubility of the PROTAC molecule, which is often a challenge for these larger bifunctional compounds. Improved solubility can, in turn, positively impact cell permeability and oral absorption.[2][3]
-
Flexibility and Ternary Complex Formation : The PEG linker provides significant conformational flexibility.[2] This flexibility is crucial for allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[1][2]
-
Linker Length : The length of the linker is a critical parameter in PROTAC efficacy. A two-unit PEG chain offers a specific length that can be optimal for certain target protein-E3 ligase pairs, though the ideal linker length is often determined empirically for each new target.[4]
-
Synthetic Handle : The terminal carboxylic acid provides a convenient and versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, typically through an amide bond formation.[5]
Synthesis of this compound
The synthesis of this compound is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorothalidomide with an amino-PEG2-acetic acid linker.[5]
Synthesis of the Amino-PEG2-acetic acid Linker
The requisite linker, 2-(2-(2-aminoethoxy)ethoxy)acetic acid, can be synthesized from commercially available starting materials. One common route involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide, followed by a Staudinger reaction to yield the amine.[6][]
Conjugation to Pomalidomide
The final step involves the SNAr reaction between 4-fluorothalidomide and the amino-PEG2-acetic acid linker. This reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs utilizing this compound function by inducing the targeted degradation of a protein of interest through the ubiquitin-proteasome system.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Quantitative Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for pomalidomide-based PROTACs targeting various proteins, illustrating the impact of linker composition on degradation efficiency.
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | Non-covalent | 2.2 | 97 | Mino |
| RC-3 | Reversible covalent | 2.2 | 97 | Mino |
| IR-1 | Irreversible covalent | 2.2 | 97 | Mino |
| IR-2 | Irreversible covalent | 2.2 | 97 | Mino |
| Data synthesized from published literature.[8] |
Table 2: Pomalidomide-Based PROTACs Targeting Class I Histone Deacetylases (HDACs)
| PROTAC | Target | DC50 (µM) | Dmax (%) | Cell Line |
| PROTAC 7 | HDAC1 | 0.91 ± 0.02 | >50 | HCT116 |
| PROTAC 7 | HDAC3 | 0.64 ± 0.03 | >50 | HCT116 |
| PROTAC 9 | HDAC1 | 0.55 ± 0.18 | >50 | HCT116 |
| PROTAC 9 | HDAC3 | 0.53 ± 0.13 | >50 | HCT116 |
| PROTAC 22 | HDAC3 | 0.44 ± 0.03 | 77 | HCT116 |
| Data synthesized from published literature.[9] |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Pomalidomide-PEG2-acetic acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a crucial component in the design of many PROTACs.
The linker component of a PROTAC is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability. This document provides a detailed protocol for the synthesis of Pomalidomide-PEG2-acetic acid, a key building block for the development of pomalidomide-based PROTACs. This bifunctional molecule incorporates the pomalidomide E3 ligase ligand and a PEG linker with a terminal carboxylic acid, allowing for subsequent conjugation to a POI ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the N-alkylation of 4-aminopomalidomide with a protected PEG2-acid derivative. The second step is the deprotection of the carboxylic acid.
Step 1: Synthesis of tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate
This procedure outlines the installation of the protected PEG2-acetic acid linker onto the pomalidomide core.
Materials:
-
4-aminopomalidomide
-
tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system
Procedure:
-
To a solution of 4-aminopomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add a solution of tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate.
Step 2: Synthesis of 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid
This procedure describes the deprotection of the tert-butyl ester to yield the final product.
Materials:
-
tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of DCM and TFA (1:1 v/v).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate the residue with toluene (3 x) to ensure complete removal of residual TFA.
-
The resulting solid, 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid, can be used in the next step without further purification.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Molar Equivalent | Product | Yield (%) | Purity (%) |
| 1 | 4-aminopomalidomide | 1.0 | tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate | 60-75 | >95 |
| 2 | tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate | 1.0 | 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid | >90 | >95 |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Synthesis workflow for this compound.
Application in PROTAC Synthesis
This compound is a versatile building block for the synthesis of PROTACs. The terminal carboxylic acid can be activated and coupled with an amine-containing ligand for a protein of interest. Common coupling reagents include HATU, HBTU, or EDC in the presence of a non-nucleophilic base such as DIPEA. The modular nature of this synthetic approach allows for the rapid generation of a library of PROTACs with varying POI ligands for subsequent biological evaluation.
Application Notes and Protocols: Conjugation of Pomalidomide-PEG2-acetic acid to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Pomalidomide-PEG2-acetic acid to a target protein ligand. Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, recruiting target proteins to the E3 ubiquitin ligase Cereblon (CRBN) for subsequent proteasomal degradation. The inclusion of a PEG2 linker and a terminal acetic acid moiety allows for covalent attachment to protein ligands, a critical step in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and other bioconjugates.
The primary method for this conjugation is the formation of a stable amide bond between the carboxylic acid of this compound and primary amine groups (the N-terminus or lysine side chains) on the protein ligand. This is most commonly achieved through a two-step reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
Principle of EDC/NHS-Mediated Conjugation
The conjugation process involves two key steps:
-
Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Bond Formation: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions. The NHS ester then readily reacts with a primary amine on the protein ligand to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein ligand of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Glycine
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Standard laboratory equipment (pipettes, centrifuge, pH meter)
Protocol 1: Two-Step EDC/NHS Conjugation
This protocol is recommended to minimize protein-protein crosslinking.[3]
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute into the Activation Buffer to the desired concentration.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
In a reaction tube, combine the this compound solution with EDC and NHS/Sulfo-NHS. A common starting molar ratio is 1:10:25 (Pomalidomide-PEG2-acid : EDC : NHS).[4][5]
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
Step 2: Conjugation to the Protein Ligand
-
Dissolve the protein ligand in Coupling Buffer.
-
Add the activated this compound solution from Step 1 to the protein solution. The molar ratio of the activated small molecule to the protein can be varied to achieve the desired drug-to-protein ratio.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
Step 4: Purification of the Conjugate
-
Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]
Data Presentation: Reaction Parameters
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[3] |
| Coupling pH | 7.2 - 8.0 | Favors the reaction of NHS esters with primary amines.[6] |
| Molar Ratio (Acid:EDC:NHS) | 1:10:25 (starting point) | Can be optimized to improve conjugation efficiency.[4][5] |
| Activation Time | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Coupling Time | 2 hours - overnight | Longer incubation times may increase conjugation but also risk protein degradation. |
| Temperature | Room Temperature | Can be performed at 4°C to minimize protein instability. |
Characterization of the Protein Conjugate
Thorough characterization is essential to confirm successful conjugation and determine the drug-to-protein ratio (DPR).
Protocol 2: Determination of Drug-to-Protein Ratio (DPR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. Since Pomalidomide is a hydrophobic molecule, the retention time of the conjugate on a HIC column will increase with the number of attached this compound molecules.[7][8]
-
Equipment: HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Inject the purified conjugate onto the HIC column equilibrated with Mobile Phase A.
-
Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the protein) and a wavelength corresponding to Pomalidomide absorbance.
-
-
Data Analysis:
-
Each peak in the chromatogram corresponds to a species with a different number of conjugated molecules.
-
Calculate the weighted average DPR using the following formula: DPR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[9]
-
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, allowing for an accurate determination of the DPR.
-
Equipment: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Analyze the intact protein conjugate using a suitable ionization method (e.g., electrospray ionization).
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the different conjugated species.
-
-
Data Analysis:
Data Presentation: Characterization Summary
| Characterization Technique | Information Obtained | Typical Results |
| HIC-HPLC | Drug-to-Protein Ratio (DPR), distribution of conjugated species. | A series of peaks corresponding to DPR = 0, 1, 2, etc. A calculated average DPR (e.g., 3.7).[12] |
| Mass Spectrometry | Precise molecular weight of each conjugated species, confirmation of covalent modification. | Mass peaks corresponding to the protein + n * (mass of this compound). |
| SDS-PAGE | Apparent molecular weight shift, assessment of purity. | A shift in the band of the conjugated protein compared to the unconjugated protein. |
| UV-Vis Spectroscopy | Protein concentration and confirmation of conjugation (if the small molecule has a distinct absorbance). | An increase in absorbance at a wavelength specific to Pomalidomide. |
Stability Assessment
Conjugation can potentially affect the stability of the protein ligand. It is crucial to assess the stability of the final conjugate.
-
Thermal Stability: Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm) of the conjugate compared to the unconjugated protein. A significant decrease in Tm may indicate destabilization.[13]
-
Aggregation: Dynamic Light Scattering (DLS) can monitor for the presence of aggregates in the conjugate solution over time and under stress conditions (e.g., elevated temperature).
Visualizations
Figure 1: Experimental workflow for the conjugation of this compound to a protein ligand.
Figure 2: Signaling pathway of Pomalidomide-mediated protein degradation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Effects of localized interactions and surface properties on stability of protein-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. scribd.com [scribd.com]
- 6. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. linseis.com [linseis.com]
Application Notes and Protocols for Pomalidomide-PEG2-acetic acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-acetic acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This heterobifunctional molecule consists of pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a polyethylene glycol (PEG) linker with a terminal acetic acid group.[1][2][3][4][5] This functionalized linker allows for the straightforward synthesis of PROTACs by coupling with a ligand for a specific protein of interest (POI).[6][7]
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This event-driven pharmacology offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.[8] Pomalidomide is a potent binder of CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, making it a frequently utilized E3 ligase recruiter in PROTAC design.[9][10] The PEG linker in this compound enhances the solubility and bioavailability of the resulting PROTAC molecule.[4][10][11]
These application notes provide a comprehensive experimental workflow for utilizing this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs hijack the cell's ubiquitin-proteasome system. The pomalidomide moiety binds to CRBN, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[9][12] This binding event recruits the E3 ligase machinery. The other end of the PROTAC molecule simultaneously binds to the target protein. This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN), facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[13][14] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[13][15]
Experimental Workflow
The evaluation of a novel PROTAC synthesized from this compound involves a systematic progression of experiments to confirm its mechanism of action and quantify its efficacy.
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of PROTACs is determined by their ability to degrade the target protein (quantified by DC50 and Dmax) and their effect on cell viability (IC50). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.
Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of Pomalidomide-Based PROTACs
| Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PI3Kγ | MDA-MB-231 | PEG/Alkyl | 42.23 | 88.6 | [16] |
| mTOR | MDA-MB-231 | PEG/Alkyl | 45.4 | 74.9 | [16] |
| PI3Kα | MDA-MB-231 | PEG/Alkyl | 227.4 | 71.3 | [16] |
| PI3Kγ | THP-1 | PEG/Alkyl | 88.4 | >70 | [16] |
| HDAC1 | HCT116 | Benzamide-based | 910 | >50 | [17] |
| HDAC3 | HCT116 | Benzamide-based | 640 | >50 | [17] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Anti-proliferative Activity (IC50) of Pomalidomide-Based PROTACs
| Target Protein | Cell Line | IC50 (nM) | Reference |
| PI3K/mTOR | OCI-AML3 | 44.3 | [16] |
| PI3K/mTOR | THP-1 | 48.3 | [16] |
| EGFRWT | Various | 100 - 3020 | [18] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 3: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM | 1.2 - 3 µM | Competitive Titration, TR-FRET | [12] |
| Lenalidomide | ~178 nM | 1.5 - 3 µM | Competitive Titration, TR-FRET | [12] |
| Thalidomide | ~250 nM | >10 µM | Competitive Titration | [1][12] |
Note: The addition of a linker, such as PEG2-acetic acid, may slightly alter the binding affinity.[1]
Experimental Protocols
Protein Degradation Assay via Western Blot
This protocol is used to quantify the degradation of the target protein following treatment with a pomalidomide-based PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell culture reagents and appropriate cell line
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide)
-
Dilution Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.[13]
-
Treat cells with the PROTAC at a fixed concentration (e.g., 100 nM) or DMSO for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Immunoprecipitation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with Denaturing Lysis Buffer.
-
Dilute the lysate with Dilution Buffer to reduce the SDS concentration.
-
Immunoprecipitate the target protein using a specific antibody and Protein A/G agarose beads.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
The membrane can be stripped and re-probed with the antibody against the target protein to confirm equal immunoprecipitation.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced formation of the ternary complex between the target protein and CRBN.
Materials:
-
Cell culture reagents and appropriate cell line
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Control IgG antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or the target protein) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Conclusion
This compound is a versatile and powerful tool for the development of PROTACs. The experimental workflow and protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and optimization of novel protein degraders. By systematically evaluating protein degradation, cell viability, ubiquitination, and ternary complex formation, researchers can effectively advance the development of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CAS:2143097-05-4 | AxisPharm [axispharm.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pomalidomide-PEG-acetic acid | AxisPharm [axispharm.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Protein Degradation by PROTACs Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein.[1] They are heterobifunctional molecules, featuring two distinct ligands connected by a linker.[1] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
Western blotting is a cornerstone technique for quantifying the efficacy of PROTACs by directly measuring the reduction in target protein levels.[2] Key parameters derived from these experiments are the DC50 , the concentration of the PROTAC that induces 50% of the maximal protein degradation, and the Dmax , the maximum percentage of protein degradation achievable.[3]
This document provides a detailed protocol for using Western blot analysis to measure the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prominent target in cancer therapy, mediated by a PROTAC.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated degradation of BRD4 and the subsequent experimental workflow to quantify this degradation.
Quantitative Data Summary
The following tables summarize the efficacy of various BRD4-targeting PROTACs in different cell lines.
Table 1: DC50 and Dmax Values for BRD4 Degraders
| PROTAC Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | E3 Ligase Recruited |
| ARV-825 | T-ALL | <10 | >90 | 24 | Cereblon (CRBN) |
| dBET1 | HEK293 | 81.91 | >90 | 4 | Cereblon (CRBN) |
| MZ1 | HeLa | ~100 | >90 | 24 | VHL |
| Compound A | 22Rv1 | 1.8 | >95 | 18 | VHL |
| Compound B | MOLM-13 | 5.8 | >90 | 24 | DCAF11 |
Note: The data presented are representative values synthesized from multiple sources and may not reflect a direct head-to-head comparison in a single experiment.
Table 2: Downstream Effects of BRD4 Degradation
| PROTAC Degrader | Cell Line | Effect on c-Myc Protein Levels | Effect on Cell Viability (IC50) |
| ARV-825 | T-ALL | Significant Reduction | < 10 nM |
| PROTAC BRD4 Degrader-1 | HeLa | ~75% Reduction | Not Reported |
| dBET1 | HEK293 | Significant Reduction | Not Reported |
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a BRD4-targeting PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of BRD4.
Materials and Reagents
-
Cell Culture:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, T-ALL cell lines)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), ice-cold
-
-
PROTAC Treatment:
-
BRD4-targeting PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
-
Lysis and Protein Quantification:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
-
SDS-PAGE and Transfer:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
-
Immunoblotting:
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BRD4 antibody
-
Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-α-tubulin)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
-
Detection:
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
Step-by-Step Methodology
2.1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM for DC50 determination).
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]
2.2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.[2]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]
2.3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2.4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
2.5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody (e.g., GAPDH).
2.6. Detection and Analysis
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the level of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[3]
Conclusion
The Western blot protocol detailed in this application note provides a robust and reliable method for quantifying the degradation of target proteins, such as BRD4, induced by PROTACs. Accurate determination of DC50 and Dmax values is crucial for the characterization and optimization of these novel therapeutic agents. By following this comprehensive guide, researchers can effectively assess the potency and efficacy of their PROTAC molecules, accelerating the development of new targeted protein degraders.
References
Application Notes and Protocols for Pomalidomide-PEG2-acetic acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pomalidomide-PEG2-acetic acid as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the underlying mechanism of action, presents quantitative data on the efficacy of pomalidomide-based PROTACs, and offers detailed experimental protocols for their evaluation.
Introduction to Pomalidomide-Based PROTACs
Pomalidomide is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] When incorporated into a PROTAC, pomalidomide serves as the E3 ligase-recruiting ligand. This compound is a conjugate of pomalidomide and a polyethylene glycol (PEG) linker with a terminal carboxylic acid. This bifunctional molecule is a key intermediate in the synthesis of PROTACs, where the pomalidomide moiety hijacks the CRBN E3 ligase, and the PEG linker connects to a ligand that targets a specific protein of interest (POI).[2]
The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful strategy for therapeutic intervention.[4]
Mechanism of Action: Signaling Pathway
Pomalidomide-based PROTACs leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The pomalidomide component of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex. The other end of the PROTAC binds to the target protein. This binding event brings the target protein into close proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation. The degradation of the target protein can then lead to various downstream cellular effects, depending on the function of the targeted protein.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several pomalidomide-based PROTACs with PEG linkers against various protein targets.
| Target Protein | PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BCR-ABL | Dasatinib-Pomalidomide PROTAC | PEG-based | 10 | >90% | K562 |
| BCR-ABL | Asciminib-Pomalidomide PROTAC | PEG-based | 200 | >90% | K562 |
| BCR-ABL | Ponatinib-Pomalidomide PROTAC | PEG-based | 20 | >90% | K562 |
| HDAC8 | ZQ-23 | Pomalidomide with PEG-based linker | 147 | 93% | Jurkat |
Note: The specific length of the PEG linker may vary between different PROTAC constructs and can significantly impact efficacy.[1]
Experimental Protocols
A crucial step in the evaluation of a novel pomalidomide-based PROTAC is to determine its ability to induce the degradation of the target protein in a cellular context. Western blotting is a widely used and robust method for this purpose.
Experimental Workflow: PROTAC Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel pomalidomide-based PROTAC.
Detailed Protocol: Western Blotting for DC50 and Dmax Determination
This protocol describes the steps for treating cells with a pomalidomide-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
Materials:
-
Cell Line: A human cell line endogenously expressing the target protein.
-
PROTAC Compound: Stock solution of the pomalidomide-based PROTAC in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer: 4x or 2x concentration.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for the target protein's molecular weight.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: For capturing chemiluminescent signals.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. By leveraging the potent CRBN-recruiting ability of pomalidomide, researchers can develop highly effective degraders for a wide range of therapeutic targets. The protocols and data presented in these application notes provide a solid foundation for the design, synthesis, and evaluation of novel pomalidomide-based PROTACs, paving the way for the next generation of targeted protein degradation therapies.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Applications of Pomalidomide-PEG2-acetic acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-acetic acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in cancer research. This heterobifunctional molecule consists of three components: the pomalidomide moiety which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a flexible two-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid group. This carboxylic acid allows for the covalent conjugation of a ligand that binds to a specific protein of interest (POI), thereby creating a complete PROTAC.
The resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system. By simultaneously binding to both the target protein and the CRBN E3 ligase, the PROTAC forms a ternary complex that induces the ubiquitination of the target protein. This "tagging" with ubiquitin marks the protein for degradation by the 26S proteasome, leading to its selective removal from the cell. This event-driven, catalytic mechanism of action offers significant advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome drug resistance. The PEG linker in this compound enhances the solubility and optimizes the spatial orientation of the final PROTAC, which is crucial for efficient ternary complex formation.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis and evaluation of PROTACs for cancer research.
Data Presentation
The following tables summarize quantitative data for PROTACs synthesized using pomalidomide-PEG linkers, targeting key cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR) and Bromodomain-containing protein 4 (BRD4).
Table 1: Cytotoxicity of EGFR-Targeting PROTACs in Various Cancer Cell Lines
| Compound | Target | Linker Type | Cell Line | IC50 (µM) |
| PROTAC 16 | EGFR | Pomalidomide-PEG-like | MCF-7 (Breast Cancer) | 0.10 |
| PROTAC 16 | EGFR | Pomalidomide-PEG-like | HepG-2 (Liver Cancer) | 4.02 |
| PROTAC 16 | EGFR | Pomalidomide-PEG-like | HCT-116 (Colon Cancer) | N/A |
| PROTAC 16 | EGFR | Pomalidomide-PEG-like | A549 (Lung Cancer) | N/A |
| Erlotinib (Control) | EGFR | N/A | MCF-7 (Breast Cancer) | 0.555 |
| Erlotinib (Control) | EGFR | N/A | HepG-2 (Liver Cancer) | 17.45 |
Data adapted from a study on novel pomalidomide-based PROTACs. The linker used was structurally similar to a PEG2 linker.[1]
Table 2: Degradation Efficacy of EGFR and BRD4-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| PROTAC 15 | EGFR | A549 | 43.4 | >90 | 48 |
| PROTAC 16 | EGFR | A549 | 32.9 | 96 | 72 |
| ARV-825 | BRD4 | RS4;11 (Leukemia) | <1 | >95 | N/A |
| Compound 21 | BRD4 | THP-1 (Leukemia) | N/A | >90 | 3 |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data for EGFR PROTACs adapted from a study on novel pomalidomide-based PROTACs.[1] Data for BRD4 PROTACs is compiled from literature.[2]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for the conjugation of this compound to an amine-containing ligand for a protein of interest (POI-NH2).
Materials:
-
This compound
-
Amine-containing POI ligand (POI-NH2)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar amide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine-containing POI ligand (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Add the amide coupling reagent, e.g., PyBOP (1.2 equivalents), to the mixture.
-
Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of the synthesized PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 4: In Vitro Ubiquitination Assay
This protocol is to confirm that the PROTAC induces ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant purified target protein (POI)
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
Recombinant ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody and anti-POI antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the CRBN E3 ligase complex.
-
PROTAC and POI Addition: Add the PROTAC (at various concentrations) and the recombinant target protein to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-POI antibody to detect the unmodified POI and higher molecular weight ubiquitinated species.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins.
-
-
Analysis: An increase in higher molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC confirms its mechanism of action.
References
Application Notes and Protocols for Studying the Ubiquitin-Proteasome System Using Pomalidomide-PEG2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-acetic acid is a functionalized derivative of pomalidomide, an immunomodulatory drug that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This compound serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[1][4] PROTACs synthesized using this compound leverage the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown, offering a powerful tool for studying protein function and for therapeutic development.[4]
This document provides detailed application notes on the mechanism of action of pomalidomide-based PROTACs and comprehensive protocols for key experiments to assess their activity, including Cereblon binding, in vitro ubiquitination, and cellular protein degradation.
Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as the substrate receptor. The pomalidomide moiety of the PROTAC binds to CRBN, while a separate ligand on the PROTAC binds to the protein of interest (POI). This binding induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI.[5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[5]
Data Presentation
Table 1: Quantitative Data for Pomalidomide and Pomalidomide-Based PROTACs
| Parameter | Molecule | Value | Assay System | Reference |
| CRBN Binding (IC₅₀) | Pomalidomide | ~2 µM | Competitive binding with thalidomide analog beads in U266 myeloma cell extracts | [6][7] |
| CRBN Binding (IC₅₀) | Lenalidomide | ~2 µM | Competitive binding with thalidomide analog beads in U266 myeloma cell extracts | [6][7] |
| Degradation Constant (DC₅₀) of IKZF1 | Pomalidomide | >10 µM | Simple Western in RPMI 8226 cells | [8] |
| Degradation Constant (DC₅₀) of IKZF3 | Pomalidomide | 0.23 µM | Simple Western in RPMI 8226 cells | [8] |
| Degradation Constant (DC₅₀) of IKZF1 | Lenalidomide | No DC₅₀ calculated (Dₘₐₓ < 50%) | Simple Western in RPMI 8226 cells | [8] |
| Degradation Constant (DC₅₀) of IKZF3 | Lenalidomide | No DC₅₀ calculated (Dₘₐₓ < 50%) | Simple Western in RPMI 8226 cells | [8] |
| Degradation Constant (DC₅₀) of IKZF1 | TL12-186 (Pomalidomide-based PROTAC) | 0.04 µM | Simple Western in RPMI 8226 cells | [8] |
| Degradation Constant (DC₅₀) of IKZF3 | TL12-186 (Pomalidomide-based PROTAC) | 0.005 µM | Simple Western in RPMI 8226 cells | [8] |
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Experimental Protocols
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This protocol is adapted from commercially available kits and is designed to determine the binding affinity of a pomalidomide-based PROTAC to the CRBN-DDB1 complex.[9]
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide or pomalidomide probe
-
Pomalidomide (as a positive control)
-
PROTAC synthesized with this compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the PROTAC and pomalidomide in Assay Buffer.
-
Reaction Setup: In the microplate, add the diluted compounds. Include wells with Assay Buffer only for "no inhibitor" and "no enzyme" controls.
-
Add CRBN-DDB1: Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add Fluorescent Probe: Add the fluorescently labeled probe to all wells.
-
Second Incubation: Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Ubiquitination Assay
This assay confirms the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.[9][10]
Materials:
-
E1 Ubiquitin-Activating Enzyme (e.g., UBE1)
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant CRL4-CRBN E3 Ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10x Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
PROTAC and Pomalidomide (dissolved in DMSO)
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: On ice, assemble the following components in a microcentrifuge tube (final volume of 25 µL):
-
1x Ubiquitination Buffer
-
10 mM Mg-ATP
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
100 nM CRL4-CRBN complex
-
500 nM POI
-
5 µM Ubiquitin
-
Desired concentration of PROTAC (e.g., 0.1 - 10 µM). Include a DMSO vehicle control and a pomalidomide control.
-
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 5 µL of 5x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the POI and ubiquitin to detect the formation of higher molecular weight ubiquitinated species.
Cellular Protein Degradation Assay (Western Blotting)
This assay measures the ability of the PROTAC to induce the degradation of the endogenous target protein in cultured cells.[8][11]
Materials:
-
Cell line expressing the target protein (e.g., RPMI 8226 for IKZF1/3)
-
PROTAC and Pomalidomide (dissolved in DMSO)
-
Cell culture medium and supplements
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or pomalidomide for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]
Detection of Ubiquitination by Mass Spectrometry (Optional Advanced Protocol)
For a more in-depth analysis, mass spectrometry can be used to identify specific ubiquitination sites on the target protein.[12][13][14][15] This involves immunoprecipitation of the ubiquitinated protein followed by trypsin digestion and LC-MS/MS analysis to identify the characteristic di-glycine remnant on lysine residues.[14][15] This is a complex workflow that typically requires specialized expertise and equipment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2143097-05-4 | AxisPharm [axispharm.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
- 13. Large-scale identification of ubiquitination sites by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is linker length so critical for the efficacy of Pomalidomide-based PROTACs?
A1: The linker's length is paramount as it dictates the geometry and stability of the ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] An optimal linker length ensures the correct spatial orientation of the target protein and E3 ligase to facilitate efficient ubiquitination.[2] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1][3][4][5] Conversely, a linker that is too long may lead to an unstable and overly flexible complex, resulting in inefficient ubiquitination.[1][4]
Q2: What are the most common types of linkers used for Pomalidomide-based PROTACs?
A2: The most prevalent linker types are polyethylene glycol (PEG) and alkyl chains.[3][4][6] PEG linkers are hydrophilic and can improve the solubility and permeability of the PROTAC molecule.[4] Alkyl linkers are more hydrophobic and offer conformational flexibility.[4] The choice between them often depends on the properties of the target protein and the warhead.[4] More rigid linkers that incorporate elements like alkynes or cyclic structures are also used to pre-organize the molecule in a favorable conformation.[3]
Q3: What is the "hook effect" in PROTAC experiments and how does linker length relate to it?
A3: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4] An excessively long linker can contribute to the hook effect by creating an entropically unfavorable ternary complex.[4]
Q4: Is there a universal optimal linker length for all Pomalidomide-based PROTACs?
A4: No, there is no single optimal linker length.[6] The ideal length is highly dependent on the specific target protein and the E3 ligase pair and must be determined empirically.[1][6] For example, optimal degradation of p38α was achieved with linkers of 15-17 atoms, while for ERα, a 16-atom linker was found to be optimal.[1][4]
Q5: What are the key parameters to measure when evaluating the effect of linker length?
A5: The primary parameters to determine are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[7] These values are typically determined by generating a dose-response curve from data obtained through methods like Western blotting.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation.[2] 2. Low cell permeability of the PROTACs.[2][8] 3. Low expression of Cereblon (CRBN) in the cell line.[2] 4. Instability of the PROTAC compound.[2][8] | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers).[2] 2. Assess and improve cell permeability. Modify the linker to enhance solubility or use prodrug strategies.[2][8] 3. Confirm CRBN expression via Western Blot. Use a cell line with higher CRBN expression if necessary.[2] 4. Evaluate the stability of your PROTAC in the experimental medium.[8] |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or cell health.[2] 2. Inaccurate PROTAC concentrations.[2] 3. Variability in incubation times.[2] | 1. Standardize cell culture conditions, including seeding density and passage number.[2][8] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions.[2] 3. Use a precise timer for all incubation steps.[2] |
| The "hook effect" is observed at low concentrations. | 1. The linker may be too long or flexible, leading to the formation of non-productive binary complexes.[4] 2. High concentrations of PROTAC saturate the system. | 1. Synthesize PROTACs with shorter or more rigid linkers to stabilize the ternary complex.[3] 2. Perform a detailed dose-response curve to identify the optimal concentration range and avoid concentrations that lead to the hook effect.[4] |
| Off-target protein degradation is observed. | 1. The warhead (target-binding ligand) may have poor selectivity. 2. The linker influences the conformation of the ternary complex, presenting other proteins for ubiquitination.[8] 3. Pomalidomide itself can induce degradation of endogenous zinc finger (ZF) proteins.[9][10] | 1. Use a more selective warhead for your protein of interest.[8] 2. Systematically vary the linker length and composition to improve selectivity.[8] 3. Consider strategic modifications at the C5 position of the pomalidomide ring to reduce off-target ZF protein degradation.[9][11] |
| A ternary complex forms, but no ubiquitination occurs. | The geometry of the ternary complex is not productive for the E3 ligase to ubiquitinate the target protein.[8] | 1. Optimize the linker length, composition, and attachment points to alter the ternary complex geometry.[8] 2. Perform an in-vitro or in-cell ubiquitination assay to directly measure the ubiquitination of the target protein.[2][8] |
Data Presentation: Impact of Linker Length on Degradation
The optimal linker length is target-dependent. Below are summaries of quantitative data illustrating the impact of linker length on the degradation of different target proteins using Pomalidomide-based PROTACs.
Table 1: Bruton's Tyrosine Kinase (BTK) Degraders [3]
| PROTAC | Linker Composition | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) |
| BTK-1 | PEG | 10 | C4 | >1000 | <20 |
| BTK-2 | PEG | 13 | C4 | 150 | 75 |
| BTK-3 | PEG | 16 | C4 | 25 | >90 |
| BTK-4 | PEG | 19 | C4 | 80 | 85 |
| BTK-5 | Alkyl | 16 | C5 | 15 | >95 |
Data synthesized from published literature.[3]
Table 2: Estrogen Receptor alpha (ERα) Degraders [1]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα-1 | Alkyl | 12 | 250 | 60 |
| ERα-2 | Alkyl | 14 | 100 | 80 |
| ERα-3 | Alkyl | 16 | 20 | >95 |
| ERα-4 | Alkyl | 18 | 150 | 70 |
Note: As the data indicates, a clear "sweet spot" for linker length often emerges.[1]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[7] Treat cells with serial dilutions of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[7] Add lysis buffer, scrape the cells, and collect the lysate.[7] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[7]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Quantify band intensities using densitometry software. Normalize the target protein level to the loading control.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine DC50 and Dmax values.[7]
-
Protocol 2: In-vitro Ubiquitination Assay
This assay confirms that PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC for a short time course (e.g., 2-6 hours). Include a group co-treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.[2]
-
Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination.[2]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C to pull down the target protein and any bound ubiquitin.[2]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody. A high molecular weight smear indicates successful ubiquitination of the target protein.[9]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Improving cell permeability of Pomalidomide-PEG2-acetic acid PROTACs
Welcome to the technical support center for researchers working with Pomalidomide-PEG2-acetic acid PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a focus on improving cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound moiety in my PROTAC?
Pomalidomide serves as the E3 ligase-recruiting ligand, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase. The PEG2-acetic acid component is a linker used to connect pomalidomide to your protein of interest (POI) ligand. The polyethylene glycol (PEG) portion of the linker is intended to improve solubility.[1][2]
Q2: I'm observing low degradation of my target protein. Could cell permeability be the issue?
Low cell permeability is a common challenge for PROTACs due to their high molecular weight and large polar surface area, which often fall outside the typical parameters for orally bioavailable drugs (Lipinski's Rule of Five).[1][3][4] If your PROTAC shows good binding to both the target protein and CRBN in biochemical assays but fails to induce degradation in cellular assays, poor cell permeability is a likely culprit.
Q3: How does the PEG2-acetic acid linker influence cell permeability?
The PEG linker can have a dual effect. While it can enhance the aqueous solubility of the PROTAC, it also increases the polar surface area (PSA).[1] A high PSA can hinder passive diffusion across the lipid bilayer of the cell membrane.[5] Furthermore, the terminal carboxylic acid will be deprotonated at physiological pH, introducing a negative charge that can significantly reduce cell permeability.
Q4: What are the typical physicochemical properties of this compound?
Understanding the physicochemical properties of this building block is crucial for predicting the overall properties of your final PROTAC.
| Property | Value | Source |
| Molecular Formula | C19H21N3O8 | [6] |
| Molecular Weight | 419.39 g/mol | [6] |
| CAS Number | 2143097-05-4 | [6] |
Note: These properties are for the isolated this compound moiety. The final PROTAC's properties will depend on the conjugated warhead.
Troubleshooting Guide: Improving Cell Permeability
If you suspect poor cell permeability is limiting the efficacy of your this compound PROTAC, consider the following troubleshooting strategies.
Problem: Low or no target degradation in cells, despite confirmed binary binding.
This is a classic indicator of poor cell permeability. The following workflow can help you diagnose and address the issue.
Caption: A workflow for troubleshooting low PROTAC activity due to poor cell permeability.
Strategy 1: Linker Modification
The linker is a critical component for optimizing PROTAC properties.[7][8]
-
Replace PEG with an Alkyl Chain: While PEG linkers can improve solubility, they may also increase the polar surface area.[1] Replacing the PEG2 linker with a more lipophilic alkyl chain of similar length can improve passive diffusion. Studies have shown that switching from an ethylene glycol to an alkyl linker can enhance cell permeability.[7]
-
Introduce Rigidity: Flexible linkers like PEG can adopt multiple conformations, some of which may not be favorable for membrane crossing. Introducing rigid elements, such as piperazine or piperidine moieties, can sometimes improve permeability by reducing the entropic penalty of adopting a membrane-permeable conformation.[8]
Strategy 2: Prodrug Approach
The negatively charged carboxylic acid on the acetic acid portion of the linker is a major obstacle to cell permeability. A prodrug strategy can mask this charged group.
-
Esterification: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This neutralizes the charge and increases lipophilicity. The ester can then be hydrolyzed by intracellular esterases to release the active PROTAC. This amide-to-ester substitution has been shown to be a viable strategy for increasing PROTAC permeability.
Caption: Diagram illustrating the ester prodrug strategy to improve cell permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to predict passive membrane permeability.
Methodology:
-
Prepare Donor Plate:
-
Dissolve the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Add the PROTAC solution to the donor wells of a 96-well microplate.
-
-
Prepare Acceptor Plate:
-
The acceptor plate contains a lipid-infused filter support.
-
Add buffer (with a co-solvent like DMSO if needed to aid solubility of the permeated compound) to the acceptor wells.
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the acceptor plate on top of the donor plate, ensuring the lipid-coated filters are in contact with the donor solutions.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.
-
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a monolayer of polarized epithelial cells, mimicking the intestinal barrier. It provides information on both passive and active transport.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Sampling and Incubation:
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replenish the basolateral chamber with fresh buffer after each sampling.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated from the rate of appearance of the PROTAC in the basolateral chamber.
-
Signaling Pathway
The ultimate goal of a successful PROTAC is to induce the ubiquitination and subsequent degradation of the target protein.
Caption: The catalytic cycle of a Pomalidomide-based PROTAC leading to target protein degradation.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. This compound | CAS:2143097-05-4 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pomalidomide-Based PROTACs
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where no protein degradation is observed with Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), specifically focusing on constructs like Pomalidomide-PEG2-acetic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is not degrading my target protein. What are the primary areas to investigate?
A1: When a PROTAC fails to induce degradation, the problem typically originates from one of three key areas: the integrity of the PROTAC molecule itself, the biological context of the experiment, or inefficient formation of the crucial ternary complex.[1] A systematic troubleshooting approach is essential to pinpoint the exact cause.
Q2: How does the Pomalidomide moiety work, and what could go wrong with it?
A2: Pomalidomide functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3] This binding event recruits the E3 ligase to the PROTAC, which in turn brings it into proximity with the target protein. A common failure point is insufficient expression of CRBN in the chosen cell line.[1]
Q3: What is the role of the PEG2-acetic acid linker, and how can it contribute to degradation failure?
A3: The linker is a critical component that connects the Pomalidomide (E3 ligase binder) to the ligand that binds your target protein.[4][5] Its length, flexibility, and chemical properties are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN).[4][5] A PEG2-acetic acid linker provides a certain length and hydrophilicity.[][7][8] If this linker is too short, too long, or sterically hindered, it may prevent the target protein and CRBN from coming together in the correct orientation for ubiquitin transfer.[4][9][10]
Q4: What is the "hook effect" and could it explain the lack of degradation?
A4: The "hook effect" occurs when the concentration of the PROTAC is too high.[1] At excessive concentrations, the PROTAC can form binary complexes (PROTAC-Target Protein or PROTAC-CRBN) instead of the productive ternary complex.[1] This leads to a decrease in degradation efficiency at higher concentrations.[11] It is crucial to test a broad range of PROTAC concentrations to rule this out.[1]
Troubleshooting Guide
If you are observing no protein degradation with your this compound PROTAC, follow these troubleshooting steps methodically.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to ensure that the lack of degradation is not due to issues with the compound or the basic experimental conditions.
| Parameter | Recommended Action | Rationale |
| PROTAC Integrity | Confirm the chemical structure, purity (>95%), and stability of your this compound PROTAC stock via LC-MS and NMR. | The compound may have degraded during storage or synthesis. |
| Cell Line Viability | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration range of your PROTAC. | High concentrations of the PROTAC or solvent (like DMSO) could be causing cytotoxicity, which can disrupt cellular processes, including protein degradation. |
| Proteasome Function | Treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) and a positive control protein that is known to be degraded by the proteasome. | This confirms that the proteasome machinery in your cell line is active. |
Step 2: Assess Binary Engagement of the PROTAC Components
Before a productive ternary complex can form, the PROTAC must be able to independently bind to both the target protein and the E3 ligase.
| Parameter | Recommended Action | Rationale |
| Target Protein Engagement | Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that the target-binding portion of your PROTAC is binding to the target protein within the cell.[12] | The ligand for your target protein may not be binding with sufficient affinity or may be sterically hindered by the linker and Pomalidomide. |
| CRBN Engagement | Confirm that Pomalidomide is binding to CRBN. This can be assessed using a competitive binding assay with a known CRBN ligand or a CRBN NanoBRET assay.[13][14] | Modifications to the Pomalidomide structure, even at the linker attachment point, can sometimes reduce its affinity for CRBN. |
| CRBN Expression Levels | Verify the expression level of CRBN in your cell line using Western blotting or qPCR. | Low or absent CRBN expression is a common reason for the failure of Pomalidomide-based PROTACs.[1][15][16] |
Step 3: Investigate Ternary Complex Formation
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[4][5][17]
| Parameter | Recommended Action | Rationale |
| Ternary Complex Formation | Use co-immunoprecipitation (Co-IP) to pull down the target protein and blot for CRBN, or vice-versa. The presence of the other protein only in the presence of the PROTAC indicates ternary complex formation.[1] | The linker's length and geometry may not be optimal for bringing the two proteins together effectively.[4][9][10] |
| Ubiquitination of Target Protein | Perform an in-cell ubiquitination assay. Immunoprecipitate the target protein from cells treated with the PROTAC and a proteasome inhibitor, and then probe for ubiquitin with an anti-ubiquitin antibody.[18] | This directly assesses whether the target protein is being tagged for degradation. A lack of ubiquitination in the presence of ternary complex formation may suggest that the lysine residues on the target protein are not accessible for ubiquitin transfer. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is a fundamental method to assess the reduction in target protein levels.[18]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of concentrations of your this compound PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and visualize using a chemiluminescence imager.
-
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Compare the normalized values to the vehicle control to determine the percentage of degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-dependent interaction between the target protein and CRBN.[1]
-
Cell Treatment and Lysis: Treat cells with your PROTAC at an effective concentration (or a range) and a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein or CRBN overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the interaction partner (e.g., if you pulled down the target protein, blot for CRBN). A band for the interaction partner that is present or stronger in the PROTAC-treated sample indicates ternary complex formation.
Visualizations
Pomalidomide-Based PROTAC Mechanism of Action```dot
Caption: A logical workflow for troubleshooting the lack of protein degradation with a Pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. nbinno.com [nbinno.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted protein degradation | Revvity [revvity.co.jp]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Protein Degradation and PROTACs [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 16. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most prominent off-target effects of pomalidomide-based PROTACs involve the unintended degradation of zinc-finger (ZF) proteins.[1][2][3][4][5] This occurs because the pomalidomide moiety recruits the Cereblon (CRBN) E3 ligase, which can then ubiquitinate and mark for degradation certain endogenous ZF proteins that are natural substrates of this E3 ligase.[3][5] Commonly reported off-target ZF proteins include IKZF1 (Ikaros), IKZF3 (Aiolos), ZFP91, and SALL4.[3]
Q2: How can I minimize the off-target degradation of zinc-finger proteins?
A2: Several strategies can be employed to minimize off-target ZF protein degradation:
-
Rational PROTAC Design: Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, have been shown to reduce off-target degradation while maintaining on-target activity.[3][4][6]
-
Linker Optimization: The length and composition of the linker connecting the pomalidomide moiety to the target-binding ligand can influence the geometry of the ternary complex and, consequently, its selectivity.[7]
-
Use of Alternative E3 Ligases: If off-target effects related to CRBN are persistent, consider designing PROTACs that utilize other E3 ligases, such as VHL.[7]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[7][8] This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) becomes more favorable than the productive ternary complex (target-PROTAC-E3 ligase). While not a direct off-target effect in terms of degrading unintended proteins, operating at concentrations that induce the hook effect can lead to misleading results and potentially mask off-target toxicities that occur at lower, more efficacious concentrations. Therefore, it is crucial to perform a full dose-response analysis to identify the optimal concentration for degradation.[7][8]
Q4: What control experiments are essential when assessing off-target effects?
A4: To rigorously assess off-target effects, the following controls are recommended:
-
Inactive Epimer/Stereoisomer Control: An inactive version of the PROTAC that cannot form a productive ternary complex but is structurally similar to the active PROTAC. This helps to distinguish between effects caused by target degradation and those arising from the chemical scaffold itself.
-
Parent Ligands: The individual target-binding ligand and the E3 ligase ligand (pomalidomide) should be tested separately to assess their independent pharmacological effects.
-
Target Knockout/Knockdown Cells: Using cells where the intended target has been knocked out or knocked down can help to identify off-target effects that are independent of the intended target's degradation.
Troubleshooting Guides
Problem 1: High levels of off-target zinc-finger protein degradation observed in my proteomics experiment.
-
Possible Cause: The inherent activity of the pomalidomide moiety.
-
Solution: This is an expected outcome with many pomalidomide-based PROTACs.[3] The key is to determine the therapeutic window between on-target efficacy and off-target effects. Quantify the degradation of your target protein and compare the DC50 and Dmax values to those of the off-target proteins.
-
-
Possible Cause: The specific chemical structure of your PROTAC.
Problem 2: My PROTAC shows cellular toxicity that does not correlate with the degradation of the intended target.
-
Possible Cause: Off-target degradation of an essential protein.
-
Possible Cause: Off-target pharmacological effects of the PROTAC molecule itself, independent of protein degradation.
-
Solution: Test the inactive epimer of your PROTAC and the individual warhead and E3 ligase ligands. If these molecules also show toxicity, it suggests that the toxicity is not due to the degradation of the target protein.
-
Problem 3: I am not observing any degradation of my target protein, but I suspect off-target binding is occurring.
-
Possible Cause: Formation of a non-productive ternary complex.
-
Solution: The PROTAC may be binding to both the target protein and the E3 ligase, but the resulting complex is not oriented correctly for ubiquitination to occur. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[11][12][13][14] An increase in the thermal stability of the target protein in the presence of the PROTAC would indicate binding.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the degradation of on-target and off-target proteins by pomalidomide-based PROTACs. Note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can vary significantly depending on the specific PROTAC, cell line, and experimental conditions.
| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Protein | Off-Target DC50 (nM) | Off-Target Dmax (%) | Reference |
| HDAC8 Degrader (ZQ-23) | HDAC8 | 147 | 93 | HDAC1, HDAC3 | No degradation observed | No degradation observed | [15] |
| BRD4 Degrader | BRD4 | ~1 | >90 | BRD2, BRD3 | ~5-10 | >80 | [16] |
| Representative Pomalidomide | - | - | - | IKZF1 | ~10-100 | >90 | [17] |
| Representative Pomalidomide | - | - | - | IKZF3 | ~10-100 | >90 | [17] |
Experimental Protocols
Western Blotting for Off-Target Protein Degradation
This protocol is used to validate the degradation of specific off-target proteins identified through methods like proteomics.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the off-target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the pomalidomide-based PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18][19][20][21]
-
Protein Transfer: Transfer the separated proteins to a membrane.[18][19][20][21]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[18][19][20][21]
-
Antibody Incubation: Incubate the membrane with the primary antibody for the off-target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[18][19][20][21]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is binding to its intended target and potentially to off-target proteins within intact cells.[11][12][13][14]
Materials:
-
Cell culture medium
-
PROTAC of interest
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (without detergents)
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells with the PROTAC at various concentrations or a vehicle control for a specific time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[11][13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11][13]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blotting or other protein detection methods. An increase in the amount of soluble protein at higher temperatures in the PROTAC-treated samples compared to the control indicates target engagement.
Visualizations
Caption: Signaling pathway of on-target and off-target degradation by pomalidomide-based PROTACs.
Caption: Troubleshooting workflow for high off-target degradation.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. origene.com [origene.com]
- 21. ptglab.com [ptglab.com]
Technical Support Center: Enhancing Ternary Complex Formation with Pomalidomide-PEG2-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on utilizing Pomalidomide-PEG2-acetic acid for the synthesis of proteolysis-targeting chimeras (PROTACs) and enhancing the formation of the critical ternary complex (Target Protein-PROTAC-E3 Ligase).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
A1: this compound is a key building block for constructing PROTACs. It consists of three components:
-
Pomalidomide: A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
PEG2 Linker: A short, flexible polyethylene glycol linker that connects the pomalidomide to the target protein ligand. The linker's length and composition are crucial for the stability and efficacy of the PROTAC.[2]
-
Acetic Acid: A terminal carboxylic acid group that allows for covalent conjugation to a warhead (a ligand for the protein of interest).
By incorporating this molecule into a PROTAC, you can hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.
Q2: How does the PEG2 linker influence ternary complex formation?
A2: The linker is a critical determinant of a PROTAC's effectiveness. The PEG2 linker in this compound influences ternary complex formation in several ways:
-
Length and Flexibility: The length of the linker dictates the distance and orientation between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[3]
-
Solubility: PEG linkers are hydrophilic, which can improve the solubility of the PROTAC molecule, a common challenge in PROTAC development.
-
Cell Permeability: The physicochemical properties of the linker, including its polarity, can affect the PROTAC's ability to cross the cell membrane.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes.
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations.
Q4: My PROTAC shows good ternary complex formation in biochemical assays but no degradation in cells. What are the possible reasons?
A4: This is a common issue that can arise from several factors:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.
-
Instability: The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cell.
-
Unproductive Ternary Complex Conformation: While a ternary complex may form, it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
Lack of E3 Ligase Expression: The chosen cell line may not express sufficient levels of the CRBN E3 ligase.
Troubleshooting Guides
Issue 1: Low or No Degradation of the Target Protein
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | Verify the formation of the ternary complex using biophysical assays like TR-FRET, SPR, or ITC. If formation is weak, consider synthesizing PROTACs with different linker lengths or compositions. |
| Poor Cell Permeability | Assess cell permeability using a PAMPA or Caco-2 assay. To improve permeability, consider modifying the linker to be more hydrophobic or using a cell-penetrating peptide. |
| PROTAC Instability | Evaluate the stability of the PROTAC in cell culture media and cell lysate using LC-MS. If unstable, consider modifying the linker to improve metabolic stability. |
| Unproductive Ternary Complex | Perform an in-vitro ubiquitination assay to confirm that the target protein is being ubiquitinated in the presence of the PROTAC. If not, linker redesign is likely necessary. |
| Low E3 Ligase Expression | Confirm the expression of CRBN in your cell line using Western blot or qPCR. If expression is low, choose a different cell line. |
Issue 2: Pronounced Hook Effect at Low Concentrations
| Possible Cause | Suggested Solution |
| High Affinity Binary Interactions | Consider using warheads or E3 ligase ligands with slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high-affinity binary interactions. |
| Suboptimal Linker Conformation | The flexibility of the PEG2 linker may favor binary complex formation. Experiment with more rigid linkers or linkers of different lengths to alter the conformational landscape of the PROTAC. |
Quantitative Data
The following tables summarize quantitative data for pomalidomide-based PROTACs with short linkers, similar in nature to a PEG2 linker. This data is intended to provide a general reference for expected potency.
Table 1: In Vitro Antiproliferative Activity of Pomalidomide-Based PROTACs
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| CPR3 | IGF-1R/Src | MCF7 | ~2.5 | [3] |
| CPR3 | IGF-1R/Src | A549 | ~4.0 | [3] |
| CPR4 | IGF-1R/Src | MCF7 | ~1.5 | [3] |
| CPR4 | IGF-1R/Src | A549 | ~2.0 | [3] |
| Compound 16 | EGFR | MCF-7 | 0.10 | [4] |
| Compound 16 | EGFR | HepG-2 | 4.02 | [4] |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | |
| Compound 16 | EGFR | A549 | - | 96 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a target protein ligand (warhead) containing a free amine group.
Materials:
-
This compound
-
Warhead with a free amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-containing warhead (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex in a biochemical setting.
Materials:
-
GST-tagged Target Protein
-
His-tagged CRBN E3 Ligase Complex
-
Tb-conjugated anti-GST antibody (donor)
-
Fluorescein-conjugated anti-His antibody (acceptor)
-
PROTAC synthesized with this compound
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add a constant concentration of the GST-tagged target protein and His-tagged CRBN E3 ligase.
-
Add the serially diluted PROTAC to the wells. Include a DMSO control.
-
Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Add the Tb-conjugated anti-GST and Fluorescein-conjugated anti-His antibodies to the wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm for Tb and 520 nm for Fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 620 nm emission) and plot it against the PROTAC concentration. An increase in the ratio indicates ternary complex formation.
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-PEG2-acetic acid PROTAC Stability
Welcome to the technical support center for Pomalidomide-PEG2-acetic acid PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs containing a Pomalidomide E3 ligase ligand and a PEG linker?
Pomalidomide-based PROTACs, particularly those with PEG linkers, can be susceptible to several stability issues that may impact their efficacy and the reproducibility of experimental results. The primary concerns include:
-
Hydrolytic Instability: The thalidomide and its derivatives, including pomalidomide, contain a chiral center that can be unstable in solution, leading to epimerization.[1] Additionally, the glutarimide ring in pomalidomide is susceptible to hydrolysis, especially under non-neutral pH conditions, which can lead to the inactivation of the PROTAC.
-
Metabolic Instability: PROTACs are subject to metabolism by enzymes found in the liver and blood, such as Cytochrome P450s.[2] The linker region, including PEG chains, can be a site for metabolic modification.[2] While PEG linkers are generally considered to improve hydrophilicity, they can also be subject to oxidative degradation.[3]
-
Poor Solubility and Aggregation: Due to their high molecular weight and often lipophilic nature, PROTACs can have low aqueous solubility.[2][4] This can lead to precipitation in assay buffers and the formation of aggregates, which can reduce the effective concentration of the monomeric, active PROTAC.[2]
-
Chemical Instability of the Linker: The chemical bonds within the linker can be liable to degradation depending on the specific chemistry used.[] For instance, linkers containing esters or other labile groups can be easily hydrolyzed.
Q2: How does the this compound linker influence the stability of the PROTAC?
The linker is a critical component that significantly influences the overall stability and performance of a PROTAC.[6] The this compound linker plays a multifaceted role:
-
Solubility and Permeability: PEG linkers are known to enhance the water solubility of PROTAC molecules, which can improve their compatibility with physiological environments.[3][][7] However, excessively long PEG chains can increase the polar surface area, potentially reducing cell permeability.[] A short PEG2 linker aims to strike a balance between these properties. The terminal carboxylic acid group can also influence solubility and cell permeability.
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[][6] An optimal linker length is necessary to avoid steric hindrance and to properly orient the two binding partners.
-
Metabolic Stability: While PEG linkers can improve solubility, they may have reduced metabolic stability in vivo compared to alkyl-based linkers.[3] The ether linkages in the PEG chain can be sites of metabolic activity.
Troubleshooting Guide
Problem: My this compound PROTAC is precipitating in my aqueous assay buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize Buffer Conditions: Adjust the pH of the buffer, as protein and small molecule solubility can be pH-dependent.[2] Modify the ionic strength by adjusting the salt concentration (e.g., NaCl).[2] 2. Use Co-solvents: Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay buffer is low (typically <1%). For in vivo studies, consider formulation strategies like using co-solvents (e.g., PEG300, Tween 80) or preparing amorphous solid dispersions.[2][8] 3. Include Additives: Incorporate additives such as glycerol or non-denaturing detergents (e.g., Tween-20) to help stabilize the PROTAC and prevent aggregation.[2] |
| Aggregation | 1. Determine Critical Aggregation Concentration (CAC): Use techniques like dynamic light scattering (DLS) to determine the concentration at which your PROTAC starts to aggregate. Work below this concentration. 2. Sonication: Briefly sonicate the solution to help break up aggregates before use. |
Problem: My PROTAC shows rapid degradation in my cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Pomalidomide | 1. Control pH: Maintain a physiological pH of 7.4 in your experiments, as the glutarimide ring of pomalidomide is more susceptible to hydrolysis at acidic or basic pH. 2. Fresh Preparations: Prepare fresh solutions of your PROTAC before each experiment to minimize degradation over time. |
| Metabolic Degradation | 1. In Vitro Metabolic Stability Assay: Perform an in vitro metabolic stability assay using human liver microsomes to determine the rate of metabolic degradation.[2] This can help identify if your PROTAC is a substrate for metabolic enzymes. 2. Modify Linker: If metabolic instability is confirmed, consider redesigning the PROTAC with a more metabolically stable linker. For example, replacing alkyl chains with more rigid structures like cycloalkanes or aromatic rings can improve metabolic stability.[3][] |
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Aqueous Buffer
Objective: To determine the stability of a this compound PROTAC in a standard aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound PROTAC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution into PBS (pH 7.4) to a final concentration of 10 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by HPLC-UV.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the parent PROTAC from any degradation products (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor at a wavelength where the PROTAC has maximum absorbance.
-
-
Data Analysis: Plot the percentage of the remaining parent PROTAC peak area against time to determine the stability profile.
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Objective: To evaluate the metabolic stability of a this compound PROTAC by measuring its degradation upon incubation with human liver microsomes.
Materials:
-
This compound PROTAC
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (compound with known high metabolic instability, e.g., Verapamil)
-
Negative control (compound with known metabolic stability, e.g., Warfarin)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
In a 96-well plate, add the PROTAC working solution, phosphate buffer, and human liver microsomes.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Visualizations
Caption: Potential degradation pathways for a this compound PROTAC.
Caption: A logical workflow for troubleshooting PROTAC instability issues.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Pomalidomide-PEG2-OMs_TargetMol [targetmol.com]
Technical Support Center: Overcoming Resistance to Pomalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding resistance mechanisms related to pomalidomide-based targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a pomalidomide-based degrader?
A1: Pomalidomide-based degraders are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs).[1][2] They work by hijacking the cell's native ubiquitin-proteasome system.[2][3] One end of the degrader binds to the protein of interest (POI), while the pomalidomide end binds to the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This forms a ternary complex, bringing the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules to the target protein.[2][3] The polyubiquitinated protein is then recognized and destroyed by the proteasome.[3][6]
Q2: What are the most common mechanisms of resistance to pomalidomide-based degraders?
A2: Resistance can be intrinsic or acquired and typically arises from alterations that disrupt the key steps in the degradation process. The most common mechanisms include genetic changes in the Cereblon (CRBN) E3 ligase, such as mutations, deletions, or downregulation, which prevent the degrader from engaging the degradation machinery.[1][6][7][8] Other significant mechanisms include mutations in the target protein that prevent the degrader from binding, increased drug efflux through ABC transporters, and the activation of compensatory signaling pathways.[1][3]
Q3: What are Cereblon E3 Ligase Modulating Drugs (CELMoDs) and can they overcome resistance?
A3: CELMoDs, such as iberdomide and mezigdomide (CC-92480), are next-generation degraders that also bind to Cereblon but often with much higher affinity than pomalidomide.[9][10] This increased affinity can sometimes overcome resistance, particularly in cases where CRBN expression is reduced.[11] By forming a more stable complex with the remaining CRBN, they can still effectively induce the degradation of target proteins like IKZF1 and IKZF3, showing efficacy in patients who have become refractory to pomalidomide or lenalidomide.[10][12][13]
Q4: What is the "hook effect" and how can I mitigate it in my experiments?
A4: The hook effect is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the degrader.[3] This occurs because an excess of the degrader can lead to the formation of unproductive binary complexes (Degrader-POI or Degrader-CRBN) instead of the productive ternary complex (POI-Degrader-CRBN).[3][14] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that yields maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[3]
Troubleshooting Guide
Issue 1: Minimal or no degradation of the target protein is observed after treatment.
This is a common initial challenge. The lack of activity can stem from multiple factors, from compound integrity to cellular mechanics. The following workflow can help diagnose the issue.
Question: How do I systematically troubleshoot a lack of degrader activity?
Answer: Start by verifying the compound and then systematically assess each biological step required for degradation.
Caption: A logical workflow for troubleshooting lack of degradation.
-
Verify Compound and Target:
-
Is the degrader chemically intact? Confirm the integrity and purity of your degrader batch using liquid chromatography-mass spectrometry (LC-MS).[3]
-
Does the degrader bind the target? Ensure the target-binding portion of your PROTAC is active. Use biophysical assays like Surface Plasmon Resonance (SPR) or Thermal Shift Assays to confirm binding to the isolated protein of interest.[3]
-
-
Analyze Cellular Mechanisms:
-
Is the degrader getting into and staying in the cell? Quantify intracellular drug concentration using LC-MS/MS.[3] Check for overexpression of ABC transporters (e.g., P-glycoprotein), which can pump the degrader out of the cell, and test co-treatment with an ABC transporter inhibitor.[3]
-
Is the E3 ligase (CRBN) present and functional? Confirm CRBN expression at both the mRNA (qPCR) and protein (Western Blot) levels.[3] Low or absent CRBN is a primary cause of resistance.[1][8] Sequence the CRBN gene to check for mutations that could impair function.[6]
-
Is the required ternary complex forming? Perform a co-immunoprecipitation (Co-IP) experiment.[3] In degrader-treated cells, immunoprecipitate the target protein and blot for CRBN (or vice-versa). A successful pulldown indicates complex formation.
-
Is the target being ubiquitinated? Treat cells with the degrader and a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and perform a Western blot for ubiquitin to detect an increase in polyubiquitination.[3]
-
Issue 2: The degrader initially works, but cells develop resistance over time.
Acquired resistance is a significant clinical and experimental challenge. Characterizing the resistant cells compared to the parental sensitive cells is key to understanding the mechanism.
Question: My cells have become resistant. How do I identify the mechanism of acquired resistance?
Answer: A comparative analysis of the sensitive (parental) and resistant cell lines is the most effective approach.
Caption: Key resistance pathways for Pomalidomide-based degraders.
-
Confirm Resistance: First, confirm the degree of resistance by re-measuring the IC50 (cell viability) and DC50 (protein degradation) values. A significant rightward shift in the dose-response curve indicates resistance.[1]
-
Investigate the E3 Ligase:
-
CRBN Expression: Compare CRBN protein levels between sensitive and resistant cells using Western blotting. A common mechanism is the downregulation or complete loss of CRBN.[1][8]
-
CRBN Mutations: Sequence the CRBN gene in resistant cells. Mutations in the pomalidomide-binding pocket are a known clinical mechanism of resistance.[6][9]
-
-
Investigate the Target Protein:
-
Target Mutations: Sequence the gene encoding the target protein. Mutations in the domain where the degrader binds can prevent recognition and subsequent degradation.[1]
-
-
Investigate Other Cellular Changes:
-
Drug Efflux: Use qPCR or Western blotting to check for increased expression of ABC transporters like ABCB1 (MDR1).[3]
-
Bypass Pathways: Use phosphoproteomics or global proteomics to identify upregulated signaling pathways that may compensate for the loss of the target protein.[1]
-
Metabolic Changes: Perform metabolomic analysis. For example, studies in multiple myeloma have shown that decreased glycine levels were associated with pomalidomide resistance, which could be reversed by glycine supplementation.[1][15][16]
-
Data and Protocols
Data Summary Tables
Table 1: Key Mechanisms of Resistance to Pomalidomide-Based Degraders
| Category | Mechanism | Consequence | Key Investigative Assays | References |
| E3 Ligase Alterations | Downregulation/loss of CRBN | No recruitment of E3 ligase | Western Blot, qPCR, RNA-Seq | [1][3][8] |
| CRBN gene mutations | Impaired pomalidomide binding | Sanger/NGS Sequencing | [6][9] | |
| Target Protein Alterations | Mutation in degrader binding site | No target recognition | Sanger/NGS Sequencing | [1] |
| Cellular Adaptations | Upregulation of ABC transporters | Increased drug efflux | qPCR, Western Blot, Flow Cytometry | [1][3] |
| Activation of bypass pathways | Compensation for target loss | Phosphoproteomics, RNA-Seq | [1] | |
| Metabolic reprogramming | Altered cellular survival state | Metabolomics | [1][15][16] |
Table 2: Common Assays for Troubleshooting Degrader Experiments
| Experimental Question | Recommended Assay | Purpose | References |
| Is the degrader entering the cells? | Cellular Accumulation Assay (LC-MS/MS) | Quantify intracellular degrader concentration. | [3] |
| Is the E3 ligase CRBN expressed? | Western Blot, qPCR | Determine CRBN protein and mRNA levels. | [3] |
| Is a ternary complex forming? | Co-Immunoprecipitation (Co-IP) | Detect the degrader-mediated interaction between the target and CRBN. | [3] |
| Is the target protein ubiquitinated? | In-cell Ubiquitination Assay | Detect polyubiquitination of the target protein. | [3] |
| Is the target protein being degraded? | Western Blot, ELISA, Flow Cytometry | Measure the reduction in total target protein levels. | [3] |
| What is the degrader's potency? | Dose-Response Viability/Degradation Assay | Determine IC50, DC50, and Dmax values. | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][3]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[2][3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[2] Perform densitometry analysis to quantify the target protein band intensity, normalizing it to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the degrader at its optimal degradation concentration (or a concentration known to promote complex formation) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein (or CRBN) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washes and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting, probing for the interaction partner (e.g., if you pulled down the target, blot for CRBN). An increased signal for the co-precipitated protein in the degrader-treated sample confirms ternary complex formation.[3]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor is critical to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.
-
Cell Lysis: Lyse cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate the target protein as described in the Co-IP protocol.
-
Washes and Elution: Perform stringent washes to remove non-covalently bound proteins. Elute the complexes.
-
Western Blot Analysis: Perform a Western blot on the eluted samples, probing with an antibody that recognizes ubiquitin or polyubiquitin chains. A smear or ladder of high-molecular-weight bands in the degrader-treated lane indicates increased ubiquitination of the target protein.[3]
Caption: Mechanism of action for Pomalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 11. ashpublications.org [ashpublications.org]
- 12. drughunter.com [drughunter.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pomalidomide-PEG2-Acetic Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of Pomalidomide to a PEG linker, specifically focusing on the formation of an amide bond between an amine-functionalized Pomalidomide and Pomalidomide-PEG2-acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation process in a question-and-answer format.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective Amide Coupling: The EDC/NHS coupling reaction is sensitive to various factors that can lead to low yields. | - Optimize pH: Ensure the pH for the EDC/NHS activation of the carboxylic acid is between 4.5-6.0. For the subsequent reaction with the amine, the pH should be raised to 7.2-8.5. - Fresh Reagents: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and handle them in a dry environment. - Molar Ratios: Start with a molar excess of EDC and NHS to the carboxylic acid (e.g., 1.5-2.0 equivalents each). The amine-functionalized Pomalidomide should be added in a slight excess (1.1-1.2 equivalents) relative to the this compound. - Reaction Time: Allow sufficient time for both the activation (typically 15-60 minutes at room temperature) and the final conjugation (2-24 hours at room temperature or 4°C). Monitor the reaction progress by TLC or LC-MS. |
| Degradation of Pomalidomide: Pomalidomide can be unstable under certain conditions. | - Avoid Harsh Conditions: Pomalidomide is labile to acidic, alkaline, and high-temperature conditions. Maintain neutral pH where possible and avoid excessive heat.[1] | |
| Presence of Multiple Byproducts | Side Reactions of EDC/NHS Coupling: EDC can react with the amine nucleophile to form an N-acylurea byproduct, which can be difficult to remove. | - Two-Step Procedure: Perform the reaction in two distinct steps. First, activate the this compound with EDC and NHS. Then, either purify the activated PEG-linker or quench the excess EDC before adding the amine-functionalized Pomalidomide. - Use of Sulfo-NHS: The water-soluble Sulfo-NHS can sometimes reduce the formation of byproducts in aqueous reactions. |
| Impurity in Starting Pomalidomide Derivative: The synthesis of amine-functionalized Pomalidomide can result in impurities that are carried through to the final product. | - Purify Starting Materials: Ensure the amine-functionalized Pomalidomide is of high purity before starting the conjugation reaction. Use techniques like flash chromatography or preparative HPLC for purification. | |
| Cryptic Impurity from Pomalidomide-PEG Synthesis: A common impurity arises from the nucleophilic acyl substitution on the phthalimide ring of 4-fluorothalidomide during the synthesis of the Pomalidomide-PEG linker, which can co-elute with the desired product. | - Scavenging: This specific impurity can be removed by reacting the crude product mixture with taurine, which sulfonates the byproduct, making it easily separable by standard purification methods. | |
| Difficulty in Product Purification | Similar Polarity of Product and Unreacted Starting Materials: The PEG linker can make the starting material and product have similar solubility and chromatographic behavior. | - Reverse-Phase HPLC: A C18 reverse-phase HPLC column with a gradient of acetonitrile in water (often with 0.1% formic acid or TFA) is typically effective for purifying Pomalidomide-PEG conjugates.[2][3] - Size-Exclusion Chromatography (SEC): For larger PEG chains, SEC can be a useful technique to separate the conjugate from smaller unreacted molecules. |
| Product Precipitation during Reaction or Workup | Low Solubility: Pomalidomide has low aqueous solubility. The conjugate's solubility will depend on the PEG chain length and the overall molecular properties. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting material for the Pomalidomide component?
It is recommended to start with an amine-functionalized Pomalidomide. A common approach is to synthesize this by reacting 4-fluorothalidomide with a diamine linker (with one amine protected, e.g., with a Boc group) via a nucleophilic aromatic substitution (SNAr) reaction. The protecting group is then removed to reveal the primary amine for conjugation.[4]
2. What are the optimal conditions for the SNAr reaction to synthesize amine-functionalized Pomalidomide?
Studies have shown that using DMSO as a solvent at elevated temperatures (e.g., 90-130°C) with a base like diisopropylethylamine (DIPEA) provides better yields compared to DMF, which can lead to side products.[4]
3. How can I monitor the progress of the conjugation reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it can confirm the formation of the desired product by its mass.
4. What are the best methods for characterizing the final this compound conjugate?
The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the successful formation of the amide bond.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1][7]
5. What is the mechanism of action of Pomalidomide that makes it useful in conjugates like PROTACs?
Pomalidomide functions as a "molecular glue" that binds to the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). In the context of a PROTAC, the Pomalidomide moiety recruits the CRBN E3 ligase to a target protein of interest, leading to its degradation.
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized Pomalidomide (Boc-protected)
This protocol describes the synthesis of a Pomalidomide derivative with a protected amine, ready for deprotection and subsequent conjugation.
Materials:
-
4-Fluorothalidomide
-
N-Boc-ethylenediamine
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a dry reaction vessel, dissolve 4-fluorothalidomide (1 equivalent) in anhydrous DMSO.
-
Add N-Boc-ethylenediamine (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected amine-functionalized Pomalidomide.
Protocol 2: EDC/NHS Conjugation of Amine-Functionalized Pomalidomide to this compound
This protocol outlines the coupling of the deprotected amine-functionalized Pomalidomide to this compound.
Materials:
-
Amine-functionalized Pomalidomide (deprotected)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., MES buffer for activation, PBS for conjugation if using aqueous conditions)
Procedure:
-
Activation of this compound:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated PEG linker.
-
-
Conjugation:
-
In a separate vessel, dissolve the amine-functionalized Pomalidomide (1.1 equivalents) in anhydrous DMF.
-
Add the solution of amine-functionalized Pomalidomide to the activated PEG linker solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final Pomalidomide-PEG2-conjugate.
-
Quantitative Data
The following table provides representative reaction parameters for the synthesis of amine-functionalized Pomalidomide via SNAr and its subsequent conjugation. Note that these are starting points and may require optimization for specific substrates and scales.
| Reaction Step | Parameter | Typical Value/Range | Expected Yield | Purity |
| Synthesis of Amine-Functionalized Pomalidomide (SNAr) | Solvent | DMSO | 60-90% | >95% after chromatography |
| Temperature | 90-130°C | |||
| Amine equivalents | 1.1 | |||
| Base (DIPEA) equivalents | 3.0 | |||
| Reaction Time | 16 hours | |||
| EDC/NHS Conjugation | Solvent | DMF or DMSO | 40-70% | >98% after HPLC purification |
| EDC equivalents | 1.5-2.0 | |||
| NHS equivalents | 1.5-2.0 | |||
| Amine-Pomalidomide equivalents | 1.1-1.2 | |||
| Reaction Time | 2-24 hours |
Visualizations
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, resulting in downstream anti-cancer effects.
Experimental Workflow for Pomalidomide-PEG Conjugation
Caption: Workflow for the synthesis of a Pomalidomide-PEG conjugate, from starting materials to the final purified product.
References
- 1. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results in PROTAC degradation assays
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) degradation assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC assays and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][3]
To mitigate the hook effect:
-
Perform a wide dose-response curve: This is crucial to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][4] Testing a broad range of concentrations (e.g., 1 pM to 100 µM) can help determine if the initial concentrations were too high.[3]
-
Test lower concentrations: The "sweet spot" for maximal degradation often lies in the nanomolar to low micromolar range.[1]
-
Enhance cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over binary complexes, thus reducing the hook effect.[1]
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at various PROTAC concentrations, providing a clearer understanding of the relationship between complex formation and degradation.[1][5]
Q2: My PROTAC is not causing any degradation of my target protein. What are the potential reasons?
Several factors can lead to a lack of degradation. Here's a troubleshooting guide to address this common issue:
-
Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane.[1][6]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[1]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target protein and the E3 ligase individually, it may not effectively bring them together to form a stable and productive ternary complex.[1]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be appropriate for the target protein or may not be expressed at sufficient levels in the cell line being used.[1]
-
No Ubiquitination: A ternary complex may form, but its conformation might not be conducive for the E3 ligase to ubiquitinate the target protein.[1]
-
PROTAC Instability: The PROTAC molecule itself might be unstable in the cell culture medium or inside the cell.[1][7]
Troubleshooting Guides
Issue 1: No Degradation of the Target Protein Observed
If you do not observe any degradation of your target protein, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Low Cell Permeability | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6][8] Modify the PROTAC linker to improve physicochemical properties.[1] |
| Poor Ternary Complex Formation | Perform in-vitro or in-cell ternary complex formation assays such as SPR, ITC, AlphaLISA, or NanoBRET™ to confirm complex formation.[4][5][8] Optimize the linker length and composition.[4] |
| Low E3 Ligase Expression | Confirm the expression level of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR.[7] Choose a cell line with higher expression or try a different E3 ligase recruiter.[1] |
| PROTAC Instability | Assess the stability of your PROTAC in cell culture media over time using techniques like LC-MS.[1][7] |
| Ineffective Ubiquitination | Perform an in-cell or in-vitro ubiquitination assay.[1][9] If no ubiquitination is observed despite ternary complex formation, redesigning the linker may be necessary to achieve a productive complex geometry.[1] |
| High Protein Synthesis Rate | Conduct a time-course experiment to determine the optimal degradation window. Shorter treatment times might reveal degradation before new protein synthesis compensates.[10] |
Experimental Workflow for Troubleshooting Lack of Degradation
Issue 2: The "Hook Effect" is Observed
A bell-shaped dose-response curve is a classic sign of the hook effect.[3]
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Formation of Ineffective Binary Complexes | At high concentrations, the PROTAC saturates both the target and the E3 ligase independently, preventing the formation of the productive ternary complex.[2][7] Perform a wide dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and use concentrations at or below this for future experiments.[3][4] |
| Suboptimal Ternary Complex Stability | The ternary complex is not stable enough to outcompete the formation of binary complexes at high PROTAC concentrations.[10] Rational design of the PROTAC linker can introduce favorable protein-protein interactions, leading to positive cooperativity and stabilizing the ternary complex.[4] |
Experimental Workflow for Mitigating the Hook Effect
Issue 3: Off-Target Effects are Suspected
Off-target effects occur when the PROTAC degrades proteins other than the intended target, which can lead to toxicity.[11][12]
Strategies to Identify and Mitigate Off-Target Effects
| Strategy | Description |
| Global Proteomics (LC-MS/MS) | This is the primary method for unbiasedly identifying off-target proteins. It quantifies changes across the entire proteome in response to PROTAC treatment.[7][12] |
| Targeted Validation | Validate potential off-targets identified from proteomics using orthogonal methods like Western blotting or In-Cell Westerns.[12][13] |
| Optimize the Target-Binding Warhead | Use a more selective binder for your protein of interest to reduce off-target binding.[1] |
| Modify the Linker | The linker's length and composition can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination. Systematic variation can improve selectivity.[1] |
| Change the E3 Ligase | Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes. Switching the E3 ligase recruiter (e.g., from VHL to CRBN) can alter the off-target profile.[1] |
PROTAC Signaling Pathway and Potential for Off-Target Effects
Issue 4: Acquired Resistance to PROTACs
Cancer cells can develop resistance to PROTACs, often through genomic alterations in the components of the E3 ligase complex.[14][15]
Mechanisms and Counter-Strategies
| Mechanism of Resistance | Counter-Strategy |
| Downregulation or Mutation of E3 Ligase Components | Genomic alterations (e.g., deletion of CRBN) can lead to resistance.[14][16] Resistance is often specific to the E3 ligase being recruited. Switching to a PROTAC that utilizes a different E3 ligase (e.g., VHL-based instead of CRBN-based) can overcome this resistance.[15] |
| Increased Efflux Pump Expression | Overexpression of drug efflux pumps like MDR1 can reduce the intracellular concentration of the PROTAC.[17] Co-administration of an MDR1 inhibitor can re-sensitize resistant cells to the PROTAC.[17] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein.[10][13]
Methodology:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a predetermined time (e.g., 2-24 hours).[4][18] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.[4]
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[10]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in the presence of the PROTAC.[1][9]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control and a positive control (PROTAC + proteasome inhibitor like MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP):
-
Lyse the cells in a buffer compatible with IP.
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and its binding partners.
-
-
Western Blot Analysis:
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This is a live-cell assay to measure the formation of the PROTAC-induced ternary complex.[8][19][20]
Methodology:
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (acceptor) in cells.[20]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the acceptor protein.[8]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[8]
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Ternary Complex Formation [promega.sg]
Validation & Comparative
Validating Target Engagement of Pomalidomide-PEG2-acetic acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Pomalidomide-PEG2-acetic acid Proteolysis Targeting Chimeras (PROTACs). We will explore the underlying principles of these techniques, compare their performance with alternative approaches, and provide detailed experimental protocols and supporting data to aid in the design and execution of robust validation studies.
Introduction to Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by harnessing the cell's own protein degradation machinery.[1] Pomalidomide-based PROTACs are heterobifunctional molecules composed of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[][3]
-
A linker (in this case, a PEG2-acetic acid linker) that connects the two ligands.
By bringing the POI and the CRBN E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-CRBN).[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI copies.[1]
A critical challenge with pomalidomide-based PROTACs is their potential for off-target degradation of essential zinc finger (ZF) proteins.[4][5] This guide will also address methods to assess and mitigate these off-target effects.
Mechanism of Action: Pomalidomide-Based PROTAC Signaling Pathway
References
A Head-to-Head Comparison of Pomalidomide-PEG2-acetic acid and Thalidomide-O-acetic acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The choice of E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's potency, selectivity, and drug-like properties. This guide provides a comprehensive comparison of two widely used Cereblon (CRBN) E3 ligase-recruiting building blocks: Pomalidomide-PEG2-acetic acid and Thalidomide-O-acetic acid.
Pomalidomide, a thalidomide analog, has emerged as a preferred CRBN ligand in many PROTAC applications due to its higher intrinsic binding affinity for CRBN, which can translate to more efficient ternary complex formation and subsequent protein degradation.[1] The amino group on the phthalimide ring of pomalidomide also offers a versatile attachment point for the linker that is often directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[1] In contrast, thalidomide, while a foundational CRBN ligand, generally exhibits lower binding affinity.
This guide will delve into the performance characteristics of PROTACs constructed with these two building blocks, supported by experimental data. We will explore their impact on degradation efficacy and provide detailed experimental protocols for key assays.
Quantitative Data Comparison
The following tables summarize the performance of PROTACs utilizing pomalidomide and thalidomide as CRBN ligands with linkers of similar composition to the title compounds. It is important to note that the data is compiled from different studies targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, and therefore, experimental conditions may vary. This data is intended to be illustrative of general trends rather than a direct head-to-head comparison under identical conditions.
Table 1: Degradation Performance of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG linker | <1 | >95 | RS4;11 |
| PROTAC B | Alkyl linker | Not Reported | >75 at 1µM | THP-1 |
Table 2: Degradation Performance of Thalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line |
| PROTAC C | PEG linker | ~0.1-0.3 | Not Reported | RS4;11 |
| PROTAC D | PEG linker | <0.5 | >90 | H661 |
Note: Data is compiled from different studies and experimental conditions may vary.[1][2]
Physicochemical Properties
The linker component of a PROTAC significantly influences its physicochemical properties, such as solubility and cell permeability.
-
This compound : The inclusion of a short polyethylene glycol (PEG) linker generally enhances the hydrophilicity and aqueous solubility of the resulting PROTAC. This can be advantageous for formulation and in vivo applications. However, the impact of PEGylation on cell permeability is complex; while it can sometimes hinder passive diffusion, the flexibility of the PEG linker may also allow the PROTAC to adopt conformations that shield its polar surface area, facilitating membrane traversal.
-
Thalidomide-O-acetic acid : The ether linkage and short alkyl chain in this building block contribute to a more hydrophobic character compared to a PEGylated linker. This increased lipophilicity can potentially improve cell permeability but may also lead to lower aqueous solubility, posing challenges for formulation and potentially leading to off-target effects.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol describes a representative synthesis of a pomalidomide-linker conjugate.
Materials:
-
Pomalidomide
-
tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate
-
Diisopropylethylamine (DIPEA)
-
Thionyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
Synthesis of 2-(2-(2-chloroethoxy)ethoxy)acetic acid: Hydrolyze tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate with trifluoroacetic acid in dichloromethane to yield 2-(2-(2-chloroethoxy)ethoxy)acetic acid.
-
Activation of the acid: Activate the resulting acid to its acyl chloride by reacting with thionyl chloride in tetrahydrofuran.
-
Coupling with Pomalidomide: React the acyl chloride with pomalidomide in the presence of diisopropylethylamine as a base to afford the pomalidomide-PEG2-ester conjugate.
-
Final Hydrolysis: Hydrolyze the ester to yield this compound.
Synthesis of Thalidomide-O-acetic acid (Representative Protocol)
This protocol outlines a representative synthesis for a thalidomide-ether-linker conjugate.
Materials:
-
3-Hydroxyphthalic anhydride
-
3-Aminoglutarimide hydrochloride
-
Triethylamine
-
Pyridine
-
Ethyl bromoacetate
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Synthesis of 4-hydroxythalidomide: React 3-hydroxyphthalic anhydride with 3-aminoglutarimide hydrochloride in pyridine with triethylamine. Acidify the reaction mixture with HCl to precipitate 4-hydroxythalidomide.
-
Alkylation: React 4-hydroxythalidomide with ethyl bromoacetate in DMF with potassium carbonate as a base to yield the ethyl ester of Thalidomide-O-acetic acid.
-
Hydrolysis: Hydrolyze the ester using a base such as sodium hydroxide, followed by acidification with HCl to yield Thalidomide-O-acetic acid.
Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CRBN-recruiting PROTACs and a typical experimental workflow for their evaluation.
References
The Influence of PEG Linker Length on Pomalidomide PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker component plays a critical role. This guide provides an objective comparison of different polyethylene glycol (PEG) linker lengths for pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN). By summarizing experimental data and detailing methodologies, this document aims to inform the rational design of potent and selective protein degraders.
The linker in a PROTAC is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex is the essential intermediate that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] The length and composition of the linker significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its degradation efficiency, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]
Data Presentation: Efficacy vs. PEG Linker Length
The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may not effectively bring the two proteins into productive proximity.[2][4] The relationship between linker length and degradation efficacy is often not linear, and empirical testing is crucial.[4]
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and length on their degradation potency.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length on degradation.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Data synthesized from published literature.[2]
Key Observation: In this series, a PEG-based linker of 8 atoms resulted in a potent BTK degrader. Interestingly, a slightly longer 12-atom PEG linker showed a marginal decrease in potency. A critical finding is that the attachment point of the linker to the pomalidomide moiety dramatically impacts activity, with the C4-linked PROTAC being inactive.[2]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
This table showcases a series of pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of varying linker structures.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[5]
Key Observation: For these EGFR-targeting PROTACs, subtle modifications in the alkyl-ether linker structure led to noticeable differences in degradation potency, with Compound 16 showing improved DC50 and Dmax values compared to Compound 15.[5]
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway for pomalidomide-based PROTACs and a typical experimental workflow for their evaluation.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative E3 Ligase Linkers for Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While Pomalidomide-PEG2-acetic acid has been a widely utilized E3 ligase linker conjugate, a diverse array of alternative linkers have emerged, offering distinct advantages in terms of efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's overall performance. It profoundly influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the essential step for subsequent ubiquitination and proteasomal degradation.[1] Key design considerations for linkers include their length, composition, rigidity, and the point of attachment to the pomalidomide core.[2]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, showcasing the impact of different linker architectures on these key parameters for pomalidomide-based PROTACs.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, are the most commonly employed linkers in PROTAC design due to their synthetic accessibility and conformational adaptability.[3] This flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[4]
Table 1: Comparison of Flexible Linkers in BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | PEG | ~13 | ~1.8 | >95 | MV4;11 |
| ARV-825 | PEG | ~13 | <1 | >95 | RS4;11 |
| Compound A | Alkyl | 11 | 23 | >90 | 22Rv1 |
| Compound B | Alkyl | 13 | 5 | >95 | 22Rv1 |
Data synthesized from published literature.
Key Observation: In the context of BRD4 degradation, both PEG and alkyl linkers can yield highly potent PROTACs. The optimal length for an alkyl linker in this specific case appears to be around 13 atoms, demonstrating a significant improvement in potency compared to a shorter 11-atom linker.
Rigid Linkers: Constraining Conformational Freedom
Rigid linkers, incorporating cyclic structures like piperazine or piperidine, or linear rigid elements like alkynes and triazoles, offer a strategy to pre-organize the PROTAC into a bioactive conformation.[3] This can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to enhanced potency and selectivity.[3]
Table 2: Comparison of Rigid Linkers in BTK-Targeting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound C | Piperazine-based | 10 | C5 | 5.2 | >95 | MOLM-14 |
| Compound D | Alkynyl-based | 9 | C5 | 8.7 | >90 | MOLM-14 |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
Data synthesized from published literature.[1]
Key Observation: Rigid linkers, such as those containing piperazine or alkyne moieties, can effectively induce the degradation of Bruton's Tyrosine Kinase (BTK). Their performance is comparable to, and in some cases may offer advantages over, flexible PEG linkers of similar length. The attachment point on the pomalidomide ring is also a critical factor, with the C5 position generally showing better results for BTK degraders.[1]
"Smart" Linkers: Spatiotemporal Control of Degradation
"Smart" or functional linkers represent a cutting-edge approach to PROTAC design, enabling external control over their activity. Photoswitchable linkers, often incorporating azobenzene moieties, can be reversibly switched between active and inactive conformations using light of specific wavelengths, offering precise spatiotemporal control of protein degradation.[5]
Table 3: Performance of a Photoswitchable BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Isomeric State | DC50 (nM) | Dmax (%) | Cell Line |
| PhotoPROTAC-1 | Azobenzene-based | trans (active) | 25 | ~90 | HeLa |
| PhotoPROTAC-1 | Azobenzene-based | cis (inactive) | >1000 | <10 | HeLa |
Data synthesized from published literature.
Key Observation: Photoswitchable linkers provide a powerful tool to control PROTAC activity. In its trans form, the PhotoPROTAC-1 effectively degrades BRD4, while its cis isomer is largely inactive, demonstrating the potential for light-based regulation of protein knockdown.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes involved in PROTAC development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel PROTACs. Below are protocols for key experiments cited in this guide.
Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[6]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to characterize the formation and stability of the ternary complex.[2]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target protein, E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN), and PROTAC
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.
-
Binary Interaction (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC and Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary KD.
-
Ternary Complex Formation: To measure the ternary complex formation, inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity of the complex formation can be calculated by comparing the binary and ternary binding affinities.[2] A "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, may be observed.[7]
In-Cell Ternary Complex Formation (NanoBRET™ Assay)
This assay allows for the detection of PROTAC-induced ternary complex formation in a live-cell context.[7]
Materials:
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., CRBN)
-
Mammalian cells and transfection reagents
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating and Labeling: Plate the transfected cells and, after a suitable incubation period, add the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Treat the cells with a dose-response of the PROTAC.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the ratio indicates proximity between the target protein and the E3 ligase, signifying ternary complex formation.[8]
Conclusion
The choice of linker is a critical decision in the design of potent and selective pomalidomide-based PROTACs. While traditional PEG and alkyl linkers remain valuable tools, the exploration of rigid and "smart" linkers is expanding the capabilities of targeted protein degradation. A systematic evaluation of linker length, composition, and attachment point, using a combination of in vitro and cellular assays, is essential for the development of optimized PROTACs with improved therapeutic potential. This guide provides a framework for comparing linker alternatives and highlights the key experimental considerations for advancing the design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [promega.co.uk]
A Researcher's Guide to Cellular Assays for Validating PROTAC Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key cellular assays to validate the activity of Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data and detailed protocols, this guide will aid in the selection of appropriate assays for confirming on-target degradation, understanding the mechanism of action, and advancing the development of novel protein-degrading therapeutics.
PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] Validating the efficacy and mechanism of these bifunctional molecules requires a multi-faceted approach, employing a suite of cellular assays to interrogate each step of the PROTAC-mediated degradation pathway. This guide will compare the most common assays, from initial confirmation of target degradation to in-depth mechanistic studies.
The PROTAC Mechanism of Action: A Stepwise Validation Process
The cellular activity of a PROTAC follows a cascade of events, each of which can be monitored and quantified by specific assays. A typical validation workflow confirms that the PROTAC can:
-
Engage the target protein within the cellular environment.
-
Form a ternary complex with the target protein and an E3 ubiquitin ligase.
-
Induce ubiquitination of the target protein.
-
Lead to the degradation of the target protein by the proteasome.
-
Exhibit a specific cellular phenotype as a result of target protein degradation.
References
In Vivo Efficacy of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins rather than merely inhibiting their function. This guide provides a comparative analysis of the in vivo efficacy of several pomalidomide-based PROTACs, which utilize the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for proteasomal degradation. We present available preclinical data for PROTACs targeting key cancer-related proteins: Bromodomain-containing protein 4 (BRD4), Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma-extra large (BCL-xL), and Histone Deacetylase 8 (HDAC8). The performance of these PROTACs is compared with their corresponding small molecule inhibitors where data is available.
Executive Summary
Pomalidomide-based PROTACs have demonstrated significant promise in preclinical in vivo models, often exhibiting superior efficacy and more sustained target suppression compared to traditional small molecule inhibitors. This guide summarizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.
Data Presentation: Quantitative In Vivo Efficacy
The following tables summarize the in vivo efficacy of selected pomalidomide-based PROTACs and their corresponding small molecule inhibitors in various cancer xenograft models.
Table 1: BRD4-Targeting PROTACs vs. Small Molecule Inhibitors
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Citation |
| ARV-825 (PROTAC) | BRD4 | Multiple Myeloma (KMS11-Luc) | SCID-beige mice | 5 mg/kg, intraperitoneally, daily | Significantly slowed tumor growth and prolonged survival. | [1][2] |
| ARV-825 (PROTAC) | BRD4 | Neuroblastoma (SK-N-BE(2)) | Nude mice | 5 mg/kg, intraperitoneally, daily for 20 days | Profoundly reduced tumor growth. | |
| Compound 21 (PROTAC) | BRD4 | Not specified | Mouse tumor-bearing xenograft models | Not specified | Showed significant tumor growth inhibition. | [3] |
| JQ1 (Inhibitor) | BET Bromodomains | Multiple Myeloma (MM.1S-luc) | SCID-beige mice | 50 mg/kg, intraperitoneally, daily | Significantly decreased tumor burden and increased median survival. | [4] |
| OTX015 (Inhibitor) | BET Bromodomains | Lymphoma/Multiple Myeloma | Not specified | Not specified | Showed clinical activity in a phase 1 study. |
Table 2: EGFR-Targeting PROTAC vs. Small Molecule Inhibitor
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Citation |
| Compound 16 (PROTAC) | EGFR | In vivo data not available | - | - | Potent in vitro activity against various cancer cell lines (e.g., A549 IC50: 7.18x more active than erlotinib). Dmax = 96% EGFR degradation in vitro. | [5] |
| Erlotinib (Inhibitor) | EGFR | Non-Small Cell Lung Cancer (H460a) | Athymic nude mice | 100 mg/kg | 71% tumor growth inhibition. | [1] |
| Erlotinib (Inhibitor) | Non-Small Cell Lung Cancer (A549) | Athymic nude mice | 100 mg/kg | 93% tumor growth inhibition. | [1] |
Table 3: BCL-xL-Targeting PROTAC vs. Small Molecule Inhibitor
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Citation |
| SIAIS361034 (PROTAC) | BCL-xL | Medulloblastoma (SmoA1) | Nude mice | 50 mg/kg, intravenous, single dose | 93.56% tumor growth inhibition. | [6] |
| SIAIS361034 (PROTAC) | Acute Lymphoblastic Leukemia (MOLT-4) | Not specified | Not specified | Not specified | Tumor growth inhibition rate of 96.1%. | [7] |
| ABT-263 (Navitoclax) (Inhibitor) | BCL-2, BCL-xL, BCL-w | Small-Cell Lung Cancer | Xenograft models | Orally administered | Induced complete tumor regressions. | [8] |
Table 4: HDAC8-Targeting PROTAC vs. Small Molecule Inhibitor
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Citation |
| ZQ-23 (PROTAC) | HDAC8 | In vivo data not available | - | - | Significant and selective in vitro degradation of HDAC8 (DC50 = 147 nM, Dmax = 93%). | [9][10] |
| PCI-34051 (Inhibitor) | HDAC8 | Glioma | Mouse model | 40 mg/kg | Reduced glioma growth and increased mean survival time. | [11] |
| PCI-34051 (Inhibitor) | Renal Fibrosis | UUO murine model | Mice | 20 mg/kg, intraperitoneally | Suppressed fibrosis markers. | [12] |
Experimental Protocols
In Vivo Xenograft Study for ARV-825 in Multiple Myeloma
-
Cell Line: KMS11 human multiple myeloma cells engineered to express luciferase (KMS11-Luc).
-
Animal Model: Severe Combined Immunodeficiency (SCID)-beige mice.
-
Tumor Implantation: Intravenous injection of KMS11-Luc cells.
-
Treatment Initiation: Two weeks post-injection, when tumors were detectable by bioluminescence imaging.
-
Formulation: ARV-825 was dissolved in a vehicle (details not specified in the provided search results, but likely a solution containing DMSO, PEG300, and/or Tween 80).
-
Dosing and Administration: 5 mg/kg administered intraperitoneally daily.[1][2]
-
Efficacy Assessment: Tumor growth was monitored by bioluminescence imaging at regular intervals (e.g., days 7, 14, 21, and 28).[1][2] Overall survival was also recorded.[1][2]
In Vivo Xenograft Study for SIAIS361034 in Medulloblastoma
-
Tumor Model: Allograft of spontaneous medulloblastoma from ND2:SmoA1 transgenic mice (carrying a Smo W539L mutation).[6]
-
Animal Model: Nude mice.
-
Treatment Initiation: Once tumors were established.
-
Formulation: Details not specified.
-
Dosing and Administration: A single intravenous dose of 50 mg/kg.[6]
-
Efficacy Assessment: Tumor volumes were measured, and tumor growth inhibition (TGI) was calculated at the end of the experiment.[6] Western blot analysis of harvested tumors was performed to assess target engagement.[6]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The pomalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), while the other end of the PROTAC binds to the target protein. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
BRD4/c-MYC Signaling Pathway
BRD4 is a key epigenetic reader that regulates the transcription of oncogenes, most notably c-MYC.[13] By degrading BRD4, PROTACs like ARV-825 effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[13]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[14]
BCL-xL Anti-Apoptotic Pathway
BCL-xL is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis pathway.[11] By degrading BCL-xL, PROTACs like SIAIS361034 can sensitize cancer cells to apoptosis.[11]
References
- 1. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective BCL-XL inhibition promotes apoptosis in combination with MLN8237 in medulloblastoma and pediatric glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-XL but Not Bcl-2 Is a Potential Target in Medulloblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET-inhibition by JQ1 promotes proliferation and self-renewal capacity of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of Hydrazide-Based HDAC8 PROTACs for the Treatment of Hematological Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomalidomide and Lenalidomide-Based Degraders for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), pomalidomide and lenalidomide have emerged as pivotal molecular glues that redirect the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. Both immunomodulatory imide drugs (IMiDs) function by recruiting specific neosubstrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation. This guide provides a comprehensive comparison of pomalidomide- and lenalidomide-based degraders, supported by experimental data, detailed protocols, and mechanistic diagrams to inform rational drug design and development.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Pomalidomide and lenalidomide, along with their parent compound thalidomide, share a common mechanism of action. They bind to CRBN, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4) complex.[1] This binding event allosterically modifies the substrate-binding surface of CRBN, creating a novel interface for the recruitment of "neosubstrate" proteins that are not endogenous targets of this E3 ligase.[2][3] The formation of this ternary complex—comprising the degrader, CRBN, and the neosubstrate—brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.[2][4]
The primary targets responsible for the anti-myeloma effects of these agents are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5] Degradation of IKZF1 and IKZF3 leads to the downregulation of key oncogenic drivers, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[1][2]
Comparative Performance: Pomalidomide vs. Lenalidomide
While both pomalidomide and lenalidomide utilize the same E3 ligase, they exhibit distinct profiles in terms of binding affinity, degradation potency, and neosubstrate specificity.
Binding Affinity to Cereblon
Pomalidomide and lenalidomide demonstrate a significantly higher binding affinity for CRBN compared to thalidomide.[6] This enhanced binding contributes to their superior potency as degraders. While their affinities are comparable, some studies suggest that pomalidomide has a slight edge.[7]
Table 1: Cereblon Binding Affinities
| Compound | Binding Affinity (IC50) to CRBN | Reference |
| Pomalidomide | ~2 µM | [8] |
| Lenalidomide | ~2 µM | [8] |
| Thalidomide | >10 µM | [9] |
Degradation Potency and Kinetics
Pomalidomide is generally considered a more potent degrader of IKZF1 and IKZF3 than lenalidomide.[10] Studies have shown that pomalidomide induces a more rapid and profound degradation of these transcription factors.[1] This difference in degradation kinetics can be attributed to subtle variations in how they engage with the CRBN-neosubstrate interface, leading to more efficient ubiquitination.
Table 2: Comparative Degradation of Neosubstrates
| Neosubstrate | Pomalidomide | Lenalidomide | Key Findings | Reference |
| IKZF1 (Ikaros) | More potent and faster degradation | Effective, but less potent than pomalidomide | Pomalidomide shows a stronger effect on IKZF1 degradation. | [1][4] |
| IKZF3 (Aiolos) | More potent and faster degradation | Effective, but less potent than pomalidomide | Similar to IKZF1, pomalidomide is a more efficient degrader of IKZF3. | [1][4] |
Pomalidomide and Lenalidomide in Proteolysis-Targeting Chimeras (PROTACs)
The potent CRBN-recruiting ability of pomalidomide and lenalidomide has been widely exploited in the development of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a CRBN ligand (pomalidomide or lenalidomide), a linker, and a warhead that binds to a specific protein of interest (POI).
Generally, pomalidomide-based PROTACs have demonstrated superior degradation efficiency compared to their lenalidomide-based counterparts targeting the same protein.[7] This is likely due to the intrinsic higher potency of pomalidomide in inducing neosubstrate degradation.
Table 3: Comparative Performance of Pomalidomide- and Lenalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| BRD4 | Pomalidomide | Sub-nanomolar | >90% | Various | [11] |
| BRD4 | Lenalidomide | Nanomolar | >90% | Various | |
| HDAC6 | Pomalidomide | 10 nM | >95% | MM.1S | [12] |
| HDAC6 | Lenalidomide | Less potent than pomalidomide-based degrader | Not specified | MM.1S | [12] |
Note: DC50 and Dmax values can vary significantly based on the target protein, linker design, and experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay measures the binding affinity of a compound to CRBN by competing with a fluorescently labeled thalidomide analog.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds (pomalidomide, lenalidomide)
-
Black, low-binding microtiter plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microtiter plate, add a fixed concentration of fluorescently labeled thalidomide and purified CRBN protein to each well.
-
Add the serially diluted test compounds to the wells. Include a control with no competitor.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in fluorescence polarization is proportional to the amount of test compound bound to CRBN.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the levels of a target protein following treatment with a degrader.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide or lenalidomide-based degrader
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the degrader-mediated protein depletion occurs via the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide or lenalidomide-based degrader
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing cell lysis buffer containing deubiquitinase inhibitors
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the degrader at a concentration that induces significant degradation. In a parallel sample, co-treat with the degrader and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Lyse the cells under denaturing conditions to preserve the ubiquitination status.
-
Immunoprecipitate the target protein from the cell lysates.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Signaling Pathways and Experimental Workflows
Conclusion
Both pomalidomide and lenalidomide are highly effective CRBN-recruiting moieties for the development of molecular glue and PROTAC degraders. The available data consistently indicate that pomalidomide is a more potent inducer of neosubstrate degradation, particularly for the key anti-myeloma targets IKZF1 and IKZF3. This enhanced potency often translates to superior performance when incorporated into PROTACs.
The choice between pomalidomide and lenalidomide for degrader development will depend on the specific therapeutic goals. Pomalidomide's higher intrinsic activity makes it an excellent starting point for achieving potent degradation. However, this potency may also lead to a greater potential for off-target effects, which must be carefully evaluated. Lenalidomide, while generally less potent, may offer a wider therapeutic window for certain targets or opportunities for fine-tuning degrader activity through linker optimization. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the rational design and comparative evaluation of these powerful therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Pomalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of novel PROTACs is paramount. This guide provides a comparative overview of essential control experiments for Pomalidomide-PEG2-acetic acid PROTACs, complete with experimental data presentation, detailed protocols, and visualizations to ensure robust and reliable findings.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][] When incorporated into a PROTAC, pomalidomide facilitates the formation of a ternary complex between CRBN, the PROTAC, and the protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][][4]
To validate that the observed protein degradation is a direct result of the intended PROTAC mechanism, a series of rigorous control experiments are indispensable. These controls are designed to rule out off-target effects and to confirm each step of the PROTAC's mechanism of action.
Key Control Strategies for Pomalidomide-Based PROTACs
The cornerstone of validating a Pomalidomide-based PROTAC lies in the use of negative controls that are structurally similar to the active PROTAC but are deficient in a key aspect of its function.
1. The Inactive Epimer Control: Pomalidomide is a racemic mixture of (R) and (S)-enantiomers. One enantiomer typically possesses significantly higher binding affinity for CRBN. Synthesizing the PROTAC with the inactive enantiomer of pomalidomide serves as an excellent negative control. This molecule should be incapable of recruiting CRBN and therefore should not induce degradation of the target protein.
2. The Non-binding CRBN Control (N-methylated Pomalidomide): N-methylated pomalidomide is a derivative that is unable to bind to Cereblon.[5] A PROTAC constructed with N-methylated pomalidomide instead of pomalidomide should fail to engage the E3 ligase and, consequently, will not mediate protein degradation.[5] This control specifically demonstrates the necessity of CRBN recruitment for PROTAC activity.
3. The Warhead Control (Inactive Warhead Analog): The "warhead" of the PROTAC is the moiety that binds to the target protein. A control PROTAC synthesized with an inactive analog of the warhead, which does not bind to the POI, should not induce degradation. This confirms that the degradation is dependent on the specific engagement of the target protein.
4. Competitive Inhibition with Free Ligands: To further confirm the roles of CRBN and the POI, competition experiments can be performed. Pre-treatment of cells with an excess of free pomalidomide should block the CRBN-binding site and inhibit the degradation induced by the active PROTAC. Similarly, pre-treatment with an excess of the free warhead ligand should compete for binding to the POI and reduce PROTAC efficacy.
Quantitative Comparison of PROTAC Activity
The efficacy of a PROTAC and its controls is typically quantified by two key parameters: DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[1] These values are determined by treating cells with a range of PROTAC concentrations and measuring the remaining protein levels, often by Western blot.
Table 1: Hypothetical Degradation Data for a Pomalidomide-Based PROTAC and Controls
| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | Target X | Pomalidomide | 10 | 95 |
| Inactive Epimer Control | Target X | Inactive Pomalidomide Epimer | >10,000 | <10 |
| N-methylated Control | Target X | N-methylated Pomalidomide | >10,000 | <10 |
| Inactive Warhead Control | Inactive Target X Analog | Pomalidomide | >10,000 | <10 |
Visualizing the PROTAC Mechanism and Experimental Logic
Diagrams are essential for illustrating the complex biological processes and experimental designs involved in PROTAC research.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Logical workflow for evaluating PROTACs and their controls.
Key Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining high-quality data. Below are methodologies for key experiments in PROTAC validation.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the PROTAC and its controls.[4][6]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC and control compounds
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and control compounds for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.[4]
Cell Viability Assay (CCK-8 or CellTiter-Glo)
This assay determines the effect of the PROTAC on cell proliferation and viability.[7][8][9]
Materials:
-
Cell line of interest
-
PROTAC and control compounds
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC and control compounds for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Ternary Complex Formation Assay (NanoBRET™)
This assay provides direct evidence of the PROTAC-induced formation of the ternary complex in live cells.[10][11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC and control compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths
Protocol:
-
Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound and Ligand Addition: Treat the cells with the PROTAC and control compounds. Add the HaloTag® NanoBRET™ 618 Ligand.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor emission (460 nm) and the acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates ternary complex formation.
Target Ubiquitination Assay
This experiment confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.[12][13][14]
Materials:
-
Cell line expressing the target protein
-
PROTAC and control compounds
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, control compounds, and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.[15]
-
Cell Lysis: Lyse the cells in a buffer that preserves ubiquitination status.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody and protein A/G beads.[15]
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody.[15]
-
Analysis: An increase in the high-molecular-weight smear of polyubiquitinated protein in the PROTAC-treated sample compared to controls confirms target ubiquitination.
By diligently performing these control experiments and employing the described methodologies, researchers can build a compelling case for the specific, on-target mechanism of their Pomalidomide-based PROTACs, paving the way for the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 10. Ternary Complex Formation [promega.sg]
- 11. bmglabtech.com [bmglabtech.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. lifesensors.com [lifesensors.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of Protein Degradation by Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based approaches for analyzing protein degradation induced by pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We offer a comprehensive overview of supporting experimental data and detailed methodologies to assess on-target efficacy and off-target effects, crucial for the development of novel therapeutics.
Proteolysis-targeting chimeras are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A widely used strategy in PROTAC design involves linking a target-binding molecule to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), which is recruited by immunomodulatory drugs (IMiDs) like pomalidomide.[2][3] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase triggers the ubiquitination and subsequent degradation of the target protein.[4]
Mass spectrometry (MS)-based proteomics has become an indispensable tool in the development of PROTACs, offering a global and unbiased view of their effects on the entire proteome.[4][5] This allows for the precise validation of on-target degradation and the critical identification of any off-target liabilities.[6]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein. Key parameters used to quantify this are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).[5] The following tables summarize quantitative data for several pomalidomide-based PROTACs, highlighting their on-target potency and off-target effects.
Table 1: On-Target Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [2] |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | |
| NC-1 | BTK | Mino | 2.2 | 97 | [1] |
| Compound 16 (EGFR PROTAC) | EGFR | A549 | Not Specified | >80 (at 1 µM) |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions and cell lines.
Table 2: Off-Target Degradation Profile of a Pomalidomide-Based PROTAC
A significant consideration for pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins, a known effect of the pomalidomide moiety.[7][8] Mass spectrometry is a powerful tool to assess these off-target effects. The following data is representative of a global proteomics analysis of cells treated with a pomalidomide-based PROTAC.
| Off-Target Protein (Zinc-Finger) | Fold Change vs. Control | p-value |
| ZFP91 | -2.5 | <0.01 |
| IKZF1 | -3.1 | <0.01 |
| IKZF3 | -2.8 | <0.01 |
| SALL4 | -1.9 | <0.05 |
This data is illustrative and compiled from findings reported in studies analyzing multiple proteomics datasets.[7][9]
Experimental Protocols for Mass Spectrometry Analysis
A robust and reproducible experimental workflow is critical for the accurate assessment of PROTAC-mediated protein degradation. Below is a detailed methodology for a typical quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling.
Cell Culture and PROTAC Treatment
-
Cell Line Selection: Choose a cell line relevant to the therapeutic indication and expressing the target protein.
-
Cell Plating: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include multiple biological replicates for each condition.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Take a standardized amount of protein from each sample (e.g., 100 µg). Reduce disulfide bonds by adding DTT and incubating at 56°C. Alkylate cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.[6]
-
Protein Precipitation and Digestion: Precipitate the protein using a method like acetone precipitation. Resuspend the protein pellet and digest it into peptides overnight at 37°C using sequencing-grade trypsin.[10]
-
Peptide Desalting: Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that can interfere with mass spectrometry analysis.[6]
TMT Labeling and Sample Multiplexing
-
TMT Reagent Preparation: Reconstitute the TMT label reagents in anhydrous acetonitrile according to the manufacturer's protocol.[10][11]
-
Peptide Labeling: Label the peptide samples from each treatment condition with a different TMT isobaric tag. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.[11][12]
-
Quenching and Combining: Quench the labeling reaction with hydroxylamine. Combine the labeled samples in a 1:1 ratio.[10]
-
Final Desalting: Perform a final desalting step to remove excess TMT reagent.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Resuspend the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water) and separate the peptides using a reverse-phase HPLC column with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
MS1 Scan: The instrument performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
MS2 Scan (Tandem MS): The most abundant peptide ions are selected for fragmentation (e.g., by higher-energy collisional dissociation - HCD). The resulting fragment ions are analyzed to determine the peptide sequence and the relative abundance of the TMT reporter ions.
-
Table 3: Example LC-MS/MS Parameters for Pomalidomide PROTAC Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | Linear gradient from ~5% to 40% B over 60-120 min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS1 Resolution | 60,000 - 120,000 |
| MS2 Resolution | 30,000 - 60,000 |
| Collision Energy | Normalized Collision Energy (NCE) of 25-35% |
| Scan Type | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
These parameters are a general guideline and should be optimized for the specific instrument and experimental setup.[2][13]
Data Analysis
-
Database Searching: Use a specialized software package (e.g., Proteome Discoverer, MaxQuant) to search the raw MS/MS data against a protein database (e.g., Swiss-Prot) to identify peptides and proteins.[4]
-
Quantification: Quantify the relative abundance of each protein across the different samples based on the intensities of the TMT reporter ions.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Data Visualization: Generate volcano plots to visualize proteins with significant changes in abundance and heatmaps to show protein expression profiles across different treatment conditions.
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of pomalidomide-based PROTACs, the experimental workflow, and the logical relationships in data analysis.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for quantitative proteomics analysis.
Caption: Logical flow of the data analysis pipeline.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
